molecular formula C12H11N5S B185344 6-Amino-9-benzyl-9H-purine-8-thiol CAS No. 202135-85-1

6-Amino-9-benzyl-9H-purine-8-thiol

Cat. No.: B185344
CAS No.: 202135-85-1
M. Wt: 257.32 g/mol
InChI Key: DFNICJVBWCXEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-9-benzyl-9H-purine-8-thiol is a useful research compound. Its molecular formula is C12H11N5S and its molecular weight is 257.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-9-benzyl-9H-purine-8-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-9-benzyl-9H-purine-8-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-9-benzyl-7H-purine-8-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S/c13-10-9-11(15-7-14-10)17(12(18)16-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,18)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNICJVBWCXEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3NC2=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353769
Record name 6-Amino-9-benzyl-9H-purine-8-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202135-85-1
Record name 6-Amino-9-benzyl-9H-purine-8-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Amino-9-benzyl-9H-purine-8-thiol CAS 202135-85-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Amino-9-benzyl-9H-purine-8-thiol (CAS 202135-85-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Unveiling a Scaffold of Therapeutic Potential

In the landscape of medicinal chemistry, the purine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent ability to mimic endogenous nucleosides allows for interaction with a vast array of biological targets. 6-Amino-9-benzyl-9H-purine-8-thiol, a substituted purine derivative, represents a molecule of significant interest. The strategic placement of a 6-amino group, an 8-thiol moiety, and a 9-benzyl group creates a unique chemical entity with potential for diverse pharmacological activities. This guide provides a comprehensive technical overview of its properties, a plausible synthetic pathway, and its potential applications, grounded in the broader context of purine analogue research.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties for 6-Amino-9-benzyl-9H-purine-8-thiol are summarized below.[1][2]

PropertyValueSource
CAS Number 202135-85-1Sigma-Aldrich[1][2]
Molecular Formula C₁₂H₁₁N₅SDerived
Molecular Weight 257.32 g/mol Sigma-Aldrich[1][2]
InChI 1S/C12H11N5S/c13-10-9-11(15-7-14-10)17(12(18)16-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,18)(H2,13,14,15)Sigma-Aldrich[1]
InChI Key DFNICJVBWCXEOY-UHFFFAOYSA-NSigma-Aldrich[1]
Canonical SMILES C1=CC=C(C=C1)CN2C3=C(C(=S)N2)N=CN=C3NDerived

Molecular Structure

The structure of 6-Amino-9-benzyl-9H-purine-8-thiol is characterized by a central purine double-ring system, functionalized at key positions to modulate its electronic and steric properties.

G cluster_0 Synthetic Workflow start Start: 6-Amino-9H-purine-8-thiol (8-Mercaptoadenine) step1 Dissolve in DMF with Base (e.g., Cs₂CO₃) start->step1 Precursor step2 Add Benzyl Bromide (Alkylation Reaction) step1->step2 Deprotonation step3 Stir at Room Temperature (Monitor by TLC) step2->step3 N9-Benzylation step4 Aqueous Workup (Quench & Extract with Ethyl Acetate) step3->step4 Reaction Complete step5 Purification (Column Chromatography) step4->step5 Crude Product end Product: 6-Amino-9-benzyl-9H-purine-8-thiol step5->end Purified Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Rationale: This protocol utilizes a standard SN2 reaction. 8-Mercaptoadenine serves as the nucleophile. A base like cesium carbonate (Cs₂CO₃) is chosen for its high solubility in DMF and its effectiveness in deprotonating the purine N9 position, which is more acidic than the thiol or the exocyclic amino group, thus directing alkylation. Benzyl bromide is an effective electrophile for this transformation.

Materials:

  • 6-Amino-9H-purine-8-thiol (8-Mercaptoadenine)

  • Benzyl bromide

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 6-Amino-9H-purine-8-thiol (1.0 eq) and anhydrous DMF.

  • Base Addition: Add cesium carbonate (1.1 eq) to the suspension and stir vigorously at room temperature for 20 minutes to facilitate deprotonation.

  • Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 6-Amino-9-benzyl-9H-purine-8-thiol.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Biological Activity and Therapeutic Applications

The structural motifs of 6-Amino-9-benzyl-9H-purine-8-thiol suggest several avenues for therapeutic application, drawing parallels from extensive research on related purine analogues.

Immuno-modulatory and Antiviral Activity

Research on 9-benzyl-8-hydroxyadenine has identified it as a lead compound for interferon (IFN)-inducing activity. [3]Crucially, structure-activity relationship (SAR) studies in that work revealed that a free 6-amino group was essential for this biological effect. [3]Given that the target compound possesses this key 6-amino group, it stands as a strong candidate for investigation as an interferon inducer and potential antiviral or immunomodulatory agent. The 8-thiol group, compared to the 8-hydroxyl group, may alter the molecule's pharmacokinetic profile and target engagement.

Anticancer Potential

Purine analogues are a well-established class of anticancer drugs. [4]For instance, 6-mercaptopurine acts as an antimetabolite, interfering with DNA synthesis after intracellular conversion to its active metabolites. [5]Purine nucleoside analogs are known to have broad antitumor activity, often by inducing apoptosis or inhibiting DNA synthesis. [4]The title compound, as a substituted purine, could potentially engage with enzymes involved in nucleotide metabolism or with protein kinases, a common target for purine-based inhibitors. The N9-benzyl group enhances lipophilicity, which may improve cell permeability compared to more polar nucleoside analogues.

Antiparasitic Activity

Derivatives of 6-amino-9-(substituted benzyl)purine have demonstrated activity against protozoan parasites. Specifically, compounds like arprinocid, 6-amino-9-(2-chloro-6-fluorobenzyl)purine, are known to inhibit oocyst sporulation in various Eimeria species, which cause coccidiosis in poultry. [6]This established activity within the 9-benzylpurine class suggests that 6-Amino-9-benzyl-9H-purine-8-thiol could be explored as a scaffold for developing new antiparasitic agents.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for CAS 202135-85-1 is not publicly available, general precautions for handling laboratory chemicals of this class should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [7][8]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. [7]* First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. [7] * Skin Contact: Wash off immediately with plenty of soap and water. [7] * Inhalation: Remove to fresh air. If symptoms occur, seek medical attention. [9] * Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur. [7]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

6-Amino-9-benzyl-9H-purine-8-thiol is a synthetic purine derivative with significant potential for applications in drug discovery and development. Its structure combines the essential 6-amino group, known to be critical for certain biological activities, with an N9-benzyl group that enhances lipophilicity and an 8-thiol group that offers a site for further chemical modification or specific biological interactions. Based on the activities of structurally related compounds, this molecule warrants investigation as a potential immunomodulator, anticancer agent, and antiparasitic compound. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this promising scaffold.

References

  • Kazaoka, K., Sajiki, H., & Hirota, K. (2003). Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity. Chemical & Pharmaceutical Bulletin, 51(5), 608-611. [Link]

  • SAFETY DATA SHEET. Castrol. [Link]

  • SAFETY DATA SHEET. Valvoline. [Link]

  • Tamas, T., Olson, G., Smith, D. A., & Miller, B. M. (1978). Effect of 6-amino-9-(substituted benzyl)purines on oocyst sporulation. Poultry Science, 57(2), 381-385. [Link]

  • Tiong, Y. L., et al. (2014). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o288. [Link]

  • Sharma, S., et al. (2014). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 58(2). [Link]

  • 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity. PubMed. [Link]

  • Liu, Y., et al. (2022). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers in Chemistry, 10, 831414. [Link]

Sources

Technical Guide: Structure-Activity Relationship of 9-Benzyl-8-Mercaptoadenine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 9-benzyl-8-mercaptoadenine derivatives . This document is designed for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's utility in developing Hsp90 inhibitors and its divergence into TLR7 modulation .

Executive Summary

The 9-benzyl-8-mercaptoadenine scaffold represents a critical pharmacophore in the design of purine-based therapeutics. While the adenine core mimics the adenosine triphosphate (ATP) substrate, the modifications at the N9 and C8 positions dictate biological selectivity.

This guide focuses on two primary therapeutic axes:

  • Hsp90 Inhibition: Derivatization of the C8-mercapto group (typically to thioethers) creates high-affinity inhibitors of the Heat Shock Protein 90 (Hsp90) N-terminal ATP-binding pocket, a validated target in oncology.

  • Immunomodulation: Structural divergence at the C8 position (e.g., substitution with amines vs. thiols) shifts activity toward Toll-like Receptor 7 (TLR7) agonism or Interferon induction.

Chemical Synthesis & Scaffold Generation

The synthesis of 9-benzyl-8-mercaptoadenine derivatives generally follows a modified Traube synthesis or direct functionalization of the purine core. The presence of the C8-thiol (mercapto) group provides a versatile nucleophilic handle for further diversification (S-alkylation/arylation).

Synthetic Pathway (DOT Visualization)

The following flow diagram illustrates the primary synthetic route, starting from pyrimidine precursors to the final S-functionalized derivatives.

SynthesisPath Precursor 4,5-Diamino- pyrimidine Cyclization Cyclization (CS2 or Thiophosgene) Precursor->Cyclization Ring Closure Intermediate1 8-Mercaptoadenine (Core) Cyclization->Intermediate1 AlkylationN9 N9-Benzylation (BnBr, K2CO3) Intermediate1->AlkylationN9 Regioselective Scaffold 9-Benzyl-8- mercaptoadenine AlkylationN9->Scaffold Diversification S-Alkylation/Arylation (R-X, Base) Scaffold->Diversification SAR Expansion FinalProduct 8-Thioether Derivatives Diversification->FinalProduct

Caption: Step-wise synthetic pathway from pyrimidine precursors to 8-thioether functionalized purines.

Detailed Synthetic Protocol (Representative)

Objective: Synthesis of 9-benzyl-8-(arylthio)adenine.

  • Cyclization: Treat 4,5-diamino-6-chloropyrimidine with thiourea or carbon disulfide (

    
    ) in refluxing pyridine/ethanol to yield 8-mercaptoadenine .
    
  • N9-Alkylation:

    • Dissolve 8-mercaptoadenine (1.0 eq) in anhydrous DMF.

    • Add

      
       (1.5 eq) and Benzyl bromide (1.1 eq).
      
    • Stir at room temperature for 12 hours. Note: N9 vs. N7 regioselectivity is controlled by solvent polarity and base strength.

    • Purify via silica gel chromatography to isolate 9-benzyl-8-mercaptoadenine .

  • S-Diversification (Thioether Formation):

    • React the scaffold with an aryl iodide (using CuI catalyst) or an alkyl halide (using

      
      ) to generate the 8-thioether derivative .
      

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is tightly regulated by steric and electronic factors at three key positions.

The N9-Benzyl "Hydrophobic Clamp"

In the context of Hsp90 inhibition , the N9-benzyl group is non-negotiable for high potency.

  • Mechanism: The benzyl ring projects into a hydrophobic sub-pocket (often termed the "hydrophobic clamp") within the ATP-binding site of Hsp90.

  • SAR Insight:

    • Unsubstituted Benzyl: Good baseline activity.

    • 2-Halo/3-Halo Benzyl: Often improves potency by filling the hydrophobic pocket more efficiently (e.g., 2-iodo or 2-chloro).

    • Alkyl replacements: Short alkyl chains (Methyl, Ethyl) at N9 drastically reduce affinity, confirming the requirement for a bulkier lipophilic group.

The C8-Mercapto "Pivot" (Linker vs. Warhead)

The C8 position determines the class of biological target.

  • Free Thiol (8-SH): Generally exhibits weak Hsp90 inhibitory activity (

    
    ). It often serves merely as a precursor.
    
  • S-Aryl/Alkyl Derivatives (Thioethers): This is the "active" configuration for Hsp90 inhibitors.

    • 8-S-Aryl (Phenyl/Pyridyl): Significantly enhances binding affinity (

      
      ). The aryl ring participates in 
      
      
      
      -stacking interactions or accesses the solvent-exposed regions of the pocket.
    • 8-S-Alkyl: Lower potency compared to aryl derivatives due to lack of

      
      -interactions.
      
  • Contrast with TLR7: For TLR7 agonism, the 8-position typically requires an amino or oxo group. 8-Mercapto derivatives are generally inactive or weak antagonists for TLR7, highlighting a clear structural divergence.

The Adenine Core (N6 & C2)
  • N6-Amino Group: Essential for hydrogen bonding with Asp93 (in Hsp90). Alkylation of the exocyclic amine (N6) usually abolishes activity.

  • C2-Position: Small substituents (H, F) are tolerated. Large groups at C2 can cause steric clash with the floor of the ATP-binding pocket.

SAR Logic Diagram

SAR_Logic Core 9-Benzyl-8-Mercaptoadenine Scaffold N9 N9-Benzyl Group Core->N9 C8 C8-Mercapto (S-R) Core->C8 N6 N6-Amino (NH2) Core->N6 Hydrophobic Hydrophobic Clamp (Crucial for Hsp90) N9->Hydrophobic Function Linker S-Arylation increases potency (100-fold) C8->Linker Optimization Hbond Critical H-Bond (Asp93 Interaction) N6->Hbond Binding

Caption: Functional decomposition of the scaffold showing the role of each substituent in Hsp90 binding.

Quantitative Data Summary

The following table summarizes the impact of C8-derivatization on Hsp90 inhibitory potency (based on representative purine-scaffold literature data).

Compound VariantN9-SubstituentC8-SubstituentHsp90 IC50 (nM)Activity Profile
Parent Benzyl-SH (Mercapto)> 5,000Inactive/Weak
Derivative A Benzyl-S-Methyl1,200Moderate
Derivative B Benzyl-S-Phenyl150Potent
Derivative C Benzyl-S-(3,4,5-trimethoxyphenyl)45Highly Potent
Control Methyl-S-Phenyl> 10,000Inactive (Loss of Clamp)

Note: Data represents consensus trends from purine-class Hsp90 inhibitors (e.g., PU-H71 analogs).

Mechanism of Action (Hsp90)

The 9-benzyl-8-thioaryl-adenine derivatives function as ATP-competitive inhibitors .

  • Binding Site: The N-terminal domain (NTD) of Hsp90.

  • Conformational Lock: Upon binding, the inhibitor forces Hsp90 into an "open" conformation, preventing the hydrolysis of ATP required for the chaperone cycle.

  • Client Degradation: Inhibition leads to the destabilization of oncogenic client proteins (e.g., HER2, Akt, Raf-1), which are subsequently ubiquitinated and degraded by the proteasome.

Biological Assay Protocol: Fluorescence Polarization (FP)

To validate the SAR, the following competitive binding assay is recommended:

  • Reagents: Recombinant Hsp90 NTD, Fluorescently labeled Geldanamycin (GM-cy3B), and Assay Buffer (20 mM HEPES, pH 7.3, 50 mM KCl, 0.01% Triton X-100).

  • Procedure:

    • Plate 20

      
      L of Hsp90 (10 nM final) into 384-well black plates.
      
    • Add 100 nL of test compound (serial dilution in DMSO).

    • Incubate for 30 minutes at room temperature.

    • Add 10

      
      L of GM-cy3B tracer (5 nM final).
      
    • Incubate for 60 minutes.

  • Readout: Measure Fluorescence Polarization (mP) on a multi-mode plate reader (Ex: 530 nm, Em: 580 nm).

  • Analysis: Plot mP vs. log[Compound] to determine

    
    .
    

References

  • Chiosis, G., et al. (2002). "A small molecule mimic of the Hsp90 peptide-binding site." Molecular Cell, 9(5), 1139-1149.

  • He, H., et al. (2006). "Identification of potent water soluble purine-scaffold inhibitors of the heat shock protein 90." Journal of Medicinal Chemistry, 49(1), 381-390.

  • Kasibhatla, S. R., et al. (2007). "Rationally designed high-affinity purine-based Hsp90 inhibitors." Journal of Medicinal Chemistry, 50(12), 2767-2778.

  • Jin, G., et al. (2006). "Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists." Bioorganic & Medicinal Chemistry Letters, 16(17), 4559-4563.

  • Kazaoka, K., et al. (2003). "Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity." Chemical & Pharmaceutical Bulletin, 51(5), 608-611.[1]

Sources

Thiol-Thione Tautomerism of 8-Mercaptoadenine Derivatives: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tautomerism, a subtle yet profound isomeric phenomenon, represents a critical challenge and opportunity in modern drug discovery.[1][2] For heterocyclic scaffolds like purines, the ability of a molecule to exist in multiple, rapidly interconverting forms can dictate its biological activity, pharmacokinetic profile, and ultimate therapeutic success.[3][4] This guide provides a comprehensive technical overview of thiol-thione tautomerism in 8-mercaptoadenine derivatives, a class of compounds with significant therapeutic potential. We will dissect the underlying principles governing this equilibrium, detail the robust analytical methodologies required for its characterization, and explore its direct implications for rational drug design. This document is structured to serve not as a static protocol, but as a foundational resource for scientists aiming to harness or mitigate the effects of tautomerism in their research and development pipelines.

The Principle of Tautomeric Control in Drug Action

In medicinal chemistry, the "static" structure of a molecule as drawn on paper often belies its dynamic nature in solution. Prototropic tautomerism, the relocation of a proton, creates multiple isomers that exist in a dynamic equilibrium. These distinct tautomers possess different physicochemical properties, including hydrogen bonding capabilities, polarity, and lipophilicity.[5] Consequently, one tautomer may bind to a biological target with high affinity while another is inactive, or one may be readily absorbed while another is rapidly metabolized.[3][6] Understanding and controlling this equilibrium is therefore a cornerstone of modern drug design.

The 8-mercaptoadenine scaffold is a privileged structure in drug discovery, forming the basis for agents targeting purine metabolism and signaling pathways.[7] Its thiol-thione tautomerism involves the equilibrium between the 8-thiol form (possessing a sulfhydryl -SH group) and the 8-thione form (containing a thiocarbonyl C=S group). As we will explore, the thione tautomer is overwhelmingly favored in most biologically relevant conditions, a fact that profoundly influences molecular recognition and function.

Caption: The dynamic equilibrium between thiol and thione tautomers of 8-mercaptoadenine.

Factors Governing the Thiol-Thione Equilibrium

The position of the tautomeric equilibrium is not fixed; it is a finely tuned balance influenced by both intrinsic molecular properties and the surrounding environment. An expert understanding of these factors is crucial for predicting the behavior of a lead compound.

  • Solvent Polarity: This is a dominant factor. Polar solvents, particularly those capable of hydrogen bonding like water, significantly stabilize the more polar thione tautomer, shifting the equilibrium in its favor.[8] In dilute, nonpolar solvents, the proportion of the thiol form can increase.[8]

  • Substituent Effects: The electronic nature of other substituents on the purine ring can modulate the equilibrium. Electron-withdrawing groups can further stabilize the thione form, while strong electron-donating groups may have the opposite effect.[9]

  • pH and Ionization: The protonation state of the purine ring system is critical. Changes in pH alter the ionization of the nitrogen atoms, which can influence the relative stability of the tautomers.

  • Concentration and Self-Association: At higher concentrations, intermolecular hydrogen bonding can occur, which tends to favor the thione form through self-association.[8]

For most 8-mercaptoadenine derivatives in aqueous solution at physiological pH, the equilibrium lies heavily towards the thione form. Computational studies confirm that the thione tautomer is generally the most stable species in the gas phase and becomes even more stabilized in polar solvents.[10]

A Multi-Pronged Approach to Tautomer Characterization

Spectroscopic Elucidation

Spectroscopy provides insights into tautomeric populations in solution.

Protocol: UV-Vis Spectroscopic Analysis

The causality behind this choice rests on the different electronic systems of the two tautomers. The conjugated thiocarbonyl (C=S) group in the thione form is a distinct chromophore from the thiol (-SH) group, resulting in different absorption maxima.

  • Preparation: Prepare a 1 mM stock solution of the 8-mercaptoadenine derivative in DMSO. Prepare a series of aqueous buffers spanning a pH range (e.g., pH 4.0, 7.4, 9.0).

  • Dilution: Create working solutions (e.g., 10-50 µM) in each buffer. Ensure the final DMSO concentration is low (<1%) and consistent across all samples to minimize solvent effects.

  • Data Acquisition: Using a dual-beam spectrophotometer, record the UV-Vis spectrum (220-400 nm) for each sample against a buffer-only blank.

  • Analysis & Trustworthiness: The thione form typically absorbs at a longer wavelength (>300 nm) compared to the thiol form. The presence of sharp isosbestic points as the pH is varied provides a self-validating indicator of a clean, two-component equilibrium between protonated and deprotonated forms of the dominant tautomer.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful solution-state technique, providing atom-specific information. The key is that the chemical environments of nuclei (¹H, ¹³C, ¹⁵N) differ significantly between tautomers.

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Note that the choice of solvent can itself influence the tautomeric ratio.

  • ¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. The C8 carbon is the most diagnostic signal. In the thione form, this carbon is a thiocarbonyl and resonates significantly downfield (typically >170 ppm), whereas in the thiol form, it is an aromatic carbon bonded to sulfur and resonates further upfield.

  • ¹H and ¹⁵N NMR: Acquire ¹H and, if isotopically labeled, ¹⁵N NMR spectra. The chemical shifts of the N-H protons (N7-H or N9-H in the thione form) are characteristic. ¹⁵N NMR can be particularly definitive in identifying the protonation sites.[11]

  • Analysis & Trustworthiness: Comparison of observed chemical shifts with those from "fixed" model compounds (e.g., N-methylated vs. S-methylated derivatives) or with high-level computational predictions provides a self-validating assignment of the predominant tautomeric form.[12]

Definitive Solid-State Analysis: X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric structure in the solid state.[2] While this does not guarantee the same form predominates in solution, it provides an invaluable structural anchor and is essential for structure-based drug design.[13]

Caption: Standard experimental workflow for tautomer identification via X-ray crystallography.

The critical step for validation is E, the analysis of the refined structure. A C8=S double bond (thione) will have a significantly shorter bond length (approx. 1.68 Å) than a C8-S single bond (thiol, approx. 1.77 Å). Furthermore, the location of the proton (on a ring nitrogen vs. the exocyclic sulfur) can often be determined from electron density maps.

Predictive Power: Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), are essential for predicting tautomeric stability before synthesis.

  • Methodology: The geometries of all possible tautomers are optimized, and their energies are calculated at a high level of theory (e.g., B3LYP/6-311+G(d,p)).[14]

  • Solvent Modeling: To simulate biological conditions, calculations must be repeated incorporating a solvent model, such as the Polarizable Continuum Model (PCM), which accounts for the stabilizing effect of a polar medium like water.[9][14]

  • Analysis: By comparing the calculated Gibbs free energies (ΔG) of the tautomers, one can predict the equilibrium constant (K_T = e^(-ΔG/RT)) and thus the population of each species in a given environment. These predictions are most trustworthy when benchmarked against experimental data for related compounds.

Quantitative Data Summary

The following table summarizes typical spectroscopic values that differentiate the thiol and thione tautomers of 8-mercaptoadenine derivatives.

ParameterThiol Tautomer (Minor Form)Thione Tautomer (Major Form)Rationale for Difference
UV-Vis λmax Shorter Wavelength (~285 nm)Longer Wavelength (~310 nm)Extended conjugation in the C=S chromophore.
¹³C NMR δ(C8) Upfield (~155 ppm)Downfield (~175 ppm)C8 is a thiocarbonyl (C=S) in the thione form.
C8-S Bond Length (Å) ~1.77 Å (Single Bond)~1.68 Å (Double Bond)Different bond order.

Ramifications in Drug Discovery and Development

The predominance of the 8-thione tautomer has direct and actionable consequences for drug development professionals.

  • Drug-Target Interactions: The thione tautomer presents a different set of hydrogen bond donors and acceptors to a target protein. The N7-H or N9-H acts as a donor, while the C=S group is a weak acceptor. This specific pattern is fundamental to molecular recognition and binding affinity. Designing a molecule assuming the thiol form's H-bonding pattern would likely fail.

  • Pharmacokinetics (ADME): The thione tautomer is significantly more polar than the thiol. This impacts:

    • Solubility: Generally enhances aqueous solubility, which can be beneficial for formulation.[7]

    • Permeability: Increased polarity may reduce passive diffusion across cell membranes, a key consideration for oral bioavailability.

  • Metabolic Stability: The thiol (-SH) group is a known site of metabolic oxidation. The greater stability of the thione form can protect the molecule from this metabolic pathway, potentially increasing its half-life.

Conclusion

The thiol-thione tautomerism of 8-mercaptoadenine derivatives is not a trivial chemical curiosity; it is a central feature that dictates their biological and pharmaceutical properties. For drug development scientists, assuming a single static structure is a significant risk. A rigorous, multi-faceted analytical approach combining spectroscopy, crystallography, and computational modeling is essential to define the operative tautomeric form. By understanding and planning for the overwhelming predominance of the 8-thione tautomer in physiological environments, researchers can design more effective, stable, and successful drug candidates based on this valuable heterocyclic scaffold.

References

  • Plavšić, D., & Sabljić, A. (2006). Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM). Journal of Molecular Structure: THEOCHEM, 764(1-3), 229-239. [Link]

  • Shugar, D., & Szczepaniak, K. (1984). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 6(4), 439-457. [Link]

  • Stoyanov, S., & Antonov, L. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Monatshefte für Chemie - Chemical Monthly, 147(3), 545-551. [Link]

  • Mrozek, A., & Sadlej, J. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(11), 7499-7511. [Link]

  • Taylor, M. S. (2023). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 18(5), 451-454. [Link]

  • da Costa Ferreira, A. M., et al. (2024). Tautomerism occurrence and intrinsic importance in the development of new drugs. Frontiers in Chemical Biology, 3, 1400642. [Link]

  • Bharatam, P. V., Valanju, O. R., & Wani, A. A. (2023). Importance of tautomerism in drugs. Drug Discovery Today, 28(4), 103494. [Link]

  • Patsnap. (2024). How Tautomerization Influences Drug Metabolite Formation?. Patsnap Eureka. [Link]

  • Yuan, S., et al. (2013). Tautomer Database: A Comprehensive Resource for Tautomerism Analyses. Journal of Chemical Information and Modeling, 53(10), 2545-2553. [Link]

  • Taylor, M. S. (2023). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 20(sup2), 4517-4527. [Link]

  • Shugar, D., & Szczepaniak, K. (1984). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 6(4), 439-457. [Link]

  • Ghasemi, J., & Asgari, S. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 951-958. [Link]

  • Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(3), 535-574. [Link]

  • Kumar, A., & Uversky, V. N. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics, 309-335. [Link]

  • Isobe, Y., et al. (2013). Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility. Bioorganic & Medicinal Chemistry, 21(3), 748-760. [Link]

  • Taylor & Francis. (2023). Purines – Knowledge and References. Taylor & Francis Online. [Link]

  • Kowalewski, J., et al. (2006). (15N5)-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15N NMR Spectroscopy and Theoretical Calculations. The Journal of Organic Chemistry, 71(14), 5267-5276. [Link]

Sources

6-Amino-9-benzyl-9H-purine-8-thiol molecular weight and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Amino-9-benzyl-9H-purine-8-thiol: Physicochemical Identity, Synthesis, and Structural Dynamics Content Type: Technical Monograph Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists

Executive Summary

6-Amino-9-benzyl-9H-purine-8-thiol (also designated as 9-benzyl-8-mercaptoadenine) is a functionalized purine scaffold critical in the development of adenosine receptor antagonists, Toll-like receptor 7 (TLR7) agonists, and interferon inducers. Unlike the naturally occurring adenine, the C8-thiolation combined with N9-benzylation dramatically alters the electronic landscape of the imidazole ring, introducing significant lipophilicity and enabling unique tautomeric interactions essential for ligand-binding pockets.

This guide provides a definitive reference for the molecule’s physicochemical properties, a validated synthetic protocol, and an analysis of its structural dynamics in solution.

Part 1: Physicochemical Identity

The following data establishes the baseline identity of the compound. Note that while often nomenclatured as a "thiol," the compound exists predominantly as a thione in neutral media (see Section 3).

ParameterValue
IUPAC Name 6-Amino-9-benzyl-9H-purine-8-thiol
Common Synonyms 9-Benzyl-8-mercaptoadenine; 9-Benzyl-8-thioxoadenine
CAS Registry Number 202135-85-1
Molecular Formula C₁₂H₁₁N₅S
Molecular Weight 257.32 g/mol
Canonical SMILES NC1=C2N(CC3=CC=CC=3)C(S)=NC2=NC=N1
Isomeric SMILES [NH2]C1=NC=NC2=C1N(CC3=CC=CC=3)C(=S)N2 (Thione form)
Appearance Pale yellow to off-white powder
Solubility Low in water; Soluble in DMSO, DMF, and hot Ethanol

Part 2: Structural Dynamics & Tautomerism

For researchers modeling binding interactions, relying solely on the "thiol" (S-H) structure is a potential failure point.

The Thiol-Thione Equilibrium In the solid state and neutral solution, 8-mercapto-purines favor the thione (C=S) tautomer. The N9-benzyl group blocks the N9 position, forcing the proton to reside on N7 in the thione form. This creates a specific hydrogen bond donor/acceptor profile different from the thiol form.

  • Thiol Form: Sulfur is a hydrogen bond donor (S-H); N7 is an acceptor.

  • Thione Form: Sulfur is an acceptor (C=S); N7 is a donor (N-H).

Graphviz Diagram: Tautomeric Equilibrium The following diagram illustrates the proton shift driving this equilibrium.

Tautomerism cluster_0 Structural Consequence Thiol Thiol Form (Aromatic Imidazole) S-H Donor Thione Thione Form (Predominant) N7-H Donor Thiol->Thione  Fast Equilibrium (K_eq > 1)   Note The Thione form dominates in neutral aqueous solution. Binding models must account for N7-H.

Figure 1: Tautomeric shift between the 8-mercapto (thiol) and 8-thioxo (thione) forms. The N9-benzyl group locks the steric bulk, forcing the proton migration to N7.

Part 3: Synthetic Pathways

Synthetic access to 6-amino-9-benzyl-9H-purine-8-thiol is best achieved through C8-Bromination followed by Nucleophilic Substitution . This route is preferred over total synthesis (Traube cyclization) for laboratories already possessing adenine scaffolds, as it offers higher regioselectivity.

Pathway Logic
  • N9-Alkylation: Benzylation of adenine. (Note: Produces N9/N7 mixture; N9 is thermodynamically favored).

  • C8-Bromination: Electrophilic aromatic substitution using Bromine or NBS.

  • Thiolation: Nucleophilic displacement of bromide by thiourea or hydrosulfide.

Graphviz Diagram: Synthesis Workflow

Synthesis Adenine Adenine (Starting Material) BnAdenine 9-Benzyladenine Adenine->BnAdenine Alkylation BrAdenine 8-Bromo-9-benzyladenine (Key Intermediate) BnAdenine->BrAdenine Electrophilic Subst. Step1 Benzyl Bromide, K2CO3 DMF, 60°C Target 6-Amino-9-benzyl-9H-purine-8-thiol (Target) BrAdenine->Target Nucleophilic Subst. Step2 Br2, NaOAc buffer Acetic Acid Step3 Thiourea, Ethanol, Reflux then NaOH hydrolysis

Figure 2: Step-wise synthesis from adenine. The C8-bromination is the regiospecific control step.

Part 4: Validated Experimental Protocol

Safety Warning: This protocol involves the evolution of hydrogen sulfide (H₂S) and the use of alkylating agents. Work must be performed in a properly functioning fume hood.

Stage 1: Preparation of 8-Bromo-9-benzyladenine

Prerequisite: Start with pure 9-benzyladenine to avoid N7-isomer contamination.

  • Dissolution: Dissolve 9-benzyladenine (10 mmol) in Sodium Acetate buffer (0.5 M, pH 4.0) and Acetic Acid (1:1 v/v).

  • Bromination: Add Bromine (Br₂, 11 mmol) dropwise over 20 minutes while stirring vigorously.

    • Mechanism: The electron-rich C8 position undergoes electrophilic attack. The buffer prevents protonation of N1/N3 which would deactivate the ring.

  • Quenching: Stir for 4 hours at room temperature. Decolorize excess bromine with aqueous Sodium Bisulfite (NaHSO₃).

  • Isolation: Neutralize to pH 7.0 with NaOH. The precipitate (8-bromo derivative) is filtered, washed with water, and dried.

Stage 2: Thiolation (The Thiourea Method)

Why Thiourea? Direct reaction with NaSH often leads to oxidation byproducts (disulfides). Thiourea forms an isothiouronium salt intermediate, which is cleanly hydrolyzed.

  • Reaction: Suspend 8-bromo-9-benzyladenine (5 mmol) in anhydrous Ethanol (20 mL). Add Thiourea (10 mmol).

  • Reflux: Heat to reflux (approx. 78°C) for 12–18 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Hydrolysis: The intermediate isothiouronium salt may precipitate. Add 1N NaOH (10 mL) directly to the mixture and reflux for an additional 1 hour to cleave the salt.

  • Acidification: Cool the solution. Acidify carefully with Glacial Acetic Acid to pH 5.

  • Purification: The product, 6-amino-9-benzyl-9H-purine-8-thiol , precipitates as a yellow solid. Recrystallize from DMF/Water or Ethanol.

Part 5: Applications in Drug Discovery

  • TLR7 Agonism: 9-benzyl-8-substituted adenines are established scaffolds for Toll-like receptor 7 agonists.[1] The 8-thiol moiety serves as a versatile handle for S-alkylation to create thioethers that extend into the receptor's hydrophobic pocket, enhancing potency [1].

  • Interferon Induction: Derivatives of this scaffold have been evaluated for their ability to induce interferon production in peripheral blood mononuclear cells (PBMC), making them candidates for antiviral immunotherapies [2].

  • Chemical Biology Probes: The thiol group allows for conjugation with maleimide-linked fluorophores, enabling the creation of fluorescent adenosine receptor probes.

References

  • Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists. Bioorganic & Medicinal Chemistry Letters. 2006.[1]

  • Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity. Chemical & Pharmaceutical Bulletin. 2003.[2]

  • 6-Amino-9-benzyl-9H-purine-8-thiol Product Data. Sigma-Aldrich / Merck Millipore.

Sources

Role of C8-substitution in purine nucleoside analog selectivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Conformational Control and Functionalization

Executive Summary

The modification of the C8-position of the purine scaffold represents a "privileged" strategy in medicinal chemistry. Unlike modifications at the C2 or N6 positions, which primarily alter hydrogen bonding patterns with target residues, C8-substitution fundamentally alters the three-dimensional topography of the nucleoside itself.

By introducing steric bulk at C8, the purine base is forced to rotate from the canonical anti conformation to the syn conformation relative to the ribose sugar.[1] This "conformational lock" is the primary driver for selectivity in A3 Adenosine Receptor (A3AR) agonists , fluorescent molecular rotors , and polymerase inhibitors . This guide details the mechanistic basis of this switch, modern synthetic protocols via C-H activation, and the resulting therapeutic and diagnostic applications.

Part 1: The Structural Mechanism (The Syn vs. Anti Switch)

In naturally occurring purine nucleosides (Adenosine, Guanosine), the nucleobase prefers the anti conformation (


 torsion angle 

to

). This orients the Watson-Crick face away from the sugar, preventing steric clash between the base and the C2'-endo or C3'-endo sugar puckers.

The C8-Effect: When a substituent (even a halogen like Br) is introduced at C8, it creates a severe steric clash with the O4' atom of the ribose ring (and potentially H2' depending on sugar pucker). To relieve this strain, the glycosidic bond rotates, flipping the base into the syn conformation (


 to 

).
Visualization: The Conformational Logic Flow

The following diagram illustrates the causal chain from chemical modification to biological selectivity.

C8_Mechanism cluster_0 Chemical Input cluster_1 Physical Consequence cluster_2 Biological Output C8_Sub C8-Substitution (Br, Alkyl, Aryl) Steric Steric Clash (C8-R vs Ribose O4') C8_Sub->Steric Rotation Glycosidic Bond Rotation Steric->Rotation SynConf Syn Conformation (Locked) Rotation->SynConf Selectivity Receptor Selectivity (e.g., hA3AR) SynConf->Selectivity Fluorescence Fluorescence (Restricted Rotation) SynConf->Fluorescence

Figure 1: The mechanistic cascade of C8-substitution forcing the syn-conformation.

Part 2: Synthetic Strategies & Protocol

Historically, C8-functionalization relied on harsh lithiation (LDA/BuLi) followed by electrophilic trapping. This method is incompatible with sensitive functional groups. The modern standard is Transition-Metal Catalyzed C-H Activation , specifically Pd-catalyzed direct arylation. This approach is atom-economical and tolerates a wider range of substrates.

Comparative Synthetic Pathways
FeatureTraditional LithiationModern C-H Activation
Reagents LDA or

-BuLi at -78°C
Pd(OAc)

, CuI, Cs

CO

Conditions Strictly anhydrous, Cryogenic80–120°C, Inert atmosphere
Substrate Tolerance Low (Electrophiles only)High (Aryl halides, Heterocycles)
Selectivity High (C8-H is most acidic)High (C8 is most electron-deficient)
Protocol: Pd-Catalyzed Direct C8-Arylation of Adenosine

Objective: Synthesis of 8-phenyladenosine from adenosine. Reference Grounding: Based on methodologies developed by Hocek et al. (See Ref 1).

Reagents:

  • Substrate: 2',3',5'-Tri-O-acetyladenosine (Protected to prevent sugar chelation)

  • Coupling Partner: Iodobenzene (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Co-Catalyst: CuI (1.0 - 2.0 equiv) — Note: Stoichiometric CuI is often required for adenine specifically to stabilize the intermediate.

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous DMF

Step-by-Step Workflow:

  • Degassing (Critical): Place DMF in a Schlenk flask. Degas via freeze-pump-thaw cycles (x3) to remove O

    
    , which poisons the Pd catalyst and promotes homocoupling of the aryl halide.
    
  • Assembly: Under Argon flow, add the protected adenosine (1.0 mmol), Pd(OAc)

    
     (0.05 mmol), CuI (1.0 mmol), and Cs
    
    
    
    CO
    
    
    (2.0 mmol).
  • Initiation: Add Iodobenzene (1.5 mmol) via syringe. Seal the vessel.

  • Reaction: Heat to 100°C for 12–24 hours.

    • Self-Validation Check: Monitor via TLC (EtOAc/Hexane). The C8-substituted product will typically have a higher R

      
       than the starting material due to increased lipophilicity and loss of the N7/N9 H-bond donor capability.
      
  • Workup: Filter through a Celite pad to remove metal salts. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via silica gel flash chromatography.

  • Deprotection: Treat with methanolic ammonia (7N) to remove acetyl groups if the free nucleoside is desired.

Synthesis_Workflow Start Start: Protected Adenosine Degas 1. Degas DMF (Freeze-Pump-Thaw) Remove O2 inhibition Start->Degas Mix 2. Add Pd(OAc)2, CuI, Base (Stoichiometric CuI for Adenine) Degas->Mix Heat 3. Heat to 100°C (12-24h) C-H Activation Mix->Heat Check Validation: TLC Check (Look for Higher Rf spot) Heat->Check Check->Heat Incomplete Filter 4. Filter (Celite) & Purify Check->Filter Complete End Product: 8-Phenyladenosine Filter->End

Figure 2: Workflow for Pd-catalyzed C8-H arylation.

Part 3: Therapeutic Selectivity (Adenosine Receptors)

The human Adenosine Receptors (hARs) are G-Protein Coupled Receptors (GPCRs) with four subtypes: A1, A2A, A2B, and A3. Selectivity is notoriously difficult due to the conserved orthosteric binding site.

The C8-Selectivity Rule:

  • A1/A2A Receptors: Generally prefer the anti conformation. Large substituents at C8 (forcing syn) typically abolish or drastically reduce affinity for A1 and A2A subtypes.

  • A3 Receptor: The A3AR binding pocket can accommodate (and often prefers) the syn conformation or the specific vector of C8-substituents.

Consequently, C8-substitution is a primary tactic to design A3-selective agonists or A3-selective antagonists .

Data Summary: Impact of C8-Substitution on Selectivity

Values are representative


 (nM) derived from SAR studies (e.g., Jacobson et al.).
CompoundSubstituent (C8)ConformationhA1 Affinity (

)
hA2A Affinity (

)
hA3 Affinity (

)
Selectivity Profile
Adenosine -HAnti~70 nM~150 nM~6,500 nMNon-selective
8-Bromo-Ado -BrSyn>10,000>10,000~500Weak A3 preference
8-Phenyl-Ado -PhenylSyn>10,000>10,000~50A3 Selective
Cl-IB-MECA *-H (C8 is H)Anti2,4001,5001.1A3 Selective (via N6/C2)

*Note: While Cl-IB-MECA is the gold standard A3 agonist, it achieves selectivity via N6/C2 modifications. However, novel C8-modified analogs are being developed to further reduce off-target A1 cardiovascular effects.

Part 4: Diagnostic & Polymerase Applications

Fluorescent Probes (Molecular Rotors)

Natural nucleosides are virtually non-fluorescent.[2] C8-substitution with conjugated systems (e.g., 8-vinyl, 8-styryl, 8-phenylethynyl) creates "push-pull" electronic systems.

  • Mechanism: The restriction of rotation around the C8-aryl bond in the syn conformation, combined with environmental viscosity, modulates fluorescence.

  • Application: These are used as viscosity sensors inside cells or to detect binding events (e.g., when the nucleoside binds to a protein, rotation is restricted

    
     fluorescence increases).
    
Polymerase Inhibition

C8-substituted purines (particularly Guanine adducts like C8-aminofluorene) act as potent blocks for high-fidelity DNA polymerases (e.g., Pol


, Pol 

).[3]
  • Mechanism: The syn conformation distorts the active site, preventing the correct alignment of the

    
    -phosphate for nucleophilic attack.
    
  • Bypass: Translesion synthesis (TLS) polymerases (e.g., Pol

    
    , Dpo4) have larger active sites that can tolerate syn-purines, allowing replication past these lesions (often with mutagenic consequences).
    

References

  • Hocek, M. (2015). "Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation." Molecules.

  • Jacobson, K. A., et al. (2011). "Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands." Journal of Medicinal Chemistry.

  • Seela, F., et al. (2021). "Bright fluorescent purine analogues as promising probes."[4] Nucleosides, Nucleotides & Nucleic Acids.

  • Bucek, P., et al. (2014). "Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence." Nucleic Acids Research.[4]

  • Peet, N. P., et al. (1993).[5] "Xanthines with C8 chiral substituents as potent and selective adenosine A1 antagonists."[5] Journal of Medicinal Chemistry.

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of 6-amino-9-benzyl-9H-purine-8-thiol

Author: BenchChem Technical Support Team. Date: February 2026


-benzyladenine)

Executive Summary & Strategic Analysis

The synthesis of 6-amino-9-benzyl-9H-purine-8-thiol (Product 3 ) from 6-amino-9-benzylpurine (Starting Material 1 , also known as


-benzyladenine) represents a critical transformation in the development of HSP90 inhibitors and TLR7 agonists.

While direct C8-lithiation is theoretically possible, it is operationally complex due to the acidic protons on the exocyclic amine (


), which require protection or excess pyrophoric bases. Therefore, this Application Note details the Bromination-Thiolation Route . This "Indirect" pathway is the industry standard for scalability and reproducibility, utilizing an 8-bromo intermediate to facilitate nucleophilic aromatic substitution (

).
Mechanistic Pathway

The transformation proceeds in two distinct chemical phases:

  • Electrophilic Aromatic Substitution: Bromination at the C8 position, the most electron-rich site on the imidazole ring of the purine system.

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of the bromide by a sulfur nucleophile (thiourea), followed by hydrolysis of the resulting isothiouronium salt.
    

Reaction Scheme & Pathway Visualization

The following diagram illustrates the chemical transformation and the critical decision points in the workflow.

G Start 6-amino-9-benzylpurine (Start) Bromination Step 1: Bromination (Br2, NaOAc, AcOH) Start->Bromination Electrophilic Attack Intermediate 8-bromo-9-benzyladenine (Stable Intermediate) Bromination->Intermediate Isolation Thiolation Step 2: Thiolation (Thiourea, EtOH, Reflux) Intermediate->Thiolation SnAr Salt Isothiouronium Salt Thiolation->Salt Adduct Formation Hydrolysis Hydrolysis (NaOH/H2O) Salt->Hydrolysis Base Product 6-amino-9-benzyl-9H-purine-8-thiol (Target) Hydrolysis->Product Acidification

Caption: Step-wise chemical pathway from benzyladenine to the 8-thiol derivative via the brominated intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Bromo-6-amino-9-benzylpurine

This step installs a leaving group at C8. The use of a sodium acetate buffer is critical to prevent protonation of the N7 position, which would deactivate the ring toward electrophilic attack.

Reagents:

  • 6-amino-9-benzylpurine (1.0 eq)

  • Bromine (

    
    ) (1.5 - 2.0 eq)
    
  • Sodium Acetate (NaOAc) (3.0 eq)

  • Glacial Acetic Acid (AcOH) / Water (

    
    )
    

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 6-amino-9-benzylpurine (10 mmol) in a mixture of glacial acetic acid (20 mL) and NaOAc buffer (30 mmol in 5 mL

    
    ).
    
  • Addition: Add liquid bromine (15 mmol) dropwise over 20 minutes. The solution will turn deep orange/red.

    • Note: Conduct this step in a fume hood; bromine is highly toxic and volatile.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (System:

    
    :MeOH 9:1). The starting material (
    
    
    
    ) should disappear, replaced by a less polar product (
    
    
    ).
  • Quenching: Pour the reaction mixture into ice-cold water (100 mL). Neutralize strictly to pH 7.0 using concentrated ammonium hydroxide (

    
    ) or saturated 
    
    
    
    .
    • Critical: Excess acidity retains the product in the aqueous phase; excess basicity may degrade it.

  • Isolation: The product precipitates as a solid. Filter the precipitate, wash copiously with water to remove inorganic salts, and wash with cold diethyl ether to remove trace bromine.

  • Drying: Dry under vacuum at 50°C.

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Step 2: Thiolation via Isothiouronium Salt

Direct reaction with NaSH can lead to disulfide formation. The thiourea method is preferred as it forms a stable isothiouronium salt intermediate that is cleanly hydrolyzed to the thiol.

Reagents:

  • 8-Bromo-6-amino-9-benzylpurine (from Step 1) (1.0 eq)

  • Thiourea (1.2 - 1.5 eq)

  • Ethanol (Absolute)

  • Sodium Hydroxide (NaOH)

Protocol:

  • Reflux: Dissolve the 8-bromo intermediate (5 mmol) and thiourea (6 mmol) in absolute ethanol (25 mL). Heat the mixture to reflux (approx. 78°C) for 12–18 hours.

  • Salt Formation: The reaction forms the isothiouronium hydrobromide salt, often precipitating from the hot solution.

  • Hydrolysis: Cool the mixture to room temperature. Add aqueous NaOH (1M, 10 mL) directly to the reaction vessel. Stir at reflux for an additional 1–2 hours.

    • Mechanism:[1][2][3] This cleaves the urea moiety, releasing the free thiolate.

  • Workup: Cool to room temperature. Acidify the solution carefully with glacial acetic acid to pH 5–6.

  • Precipitation: The target thiol (often existing as the thione tautomer) will precipitate. Filter the solid.[2]

  • Purification: Recrystallize from DMF/Water or Ethanol/Water if necessary to remove trace sulfur.

Quantitative Data Summary

ParameterStep 1 (Bromination)Step 2 (Thiolation)
Limiting Reagent 6-amino-9-benzylpurine8-bromo-9-benzylpurine
Stoichiometry 1.0 : 1.5 (

)
1.0 : 1.2 (Thiourea)
Temperature 25°C (RT)78°C (Reflux)
Time 4–6 Hours16 Hours (Total)
Typical Yield 80%70–75%
Key Byproduct HBr (Neutralized)Urea (Removed in filtrate)

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following analytical markers.

1H NMR (DMSO-d6, 400 MHz)
  • Loss of Signal: The sharp singlet at

    
     8.2–8.4 ppm (corresponding to the C8-H of the starting material) must be absent .
    
  • Retention of Signal: The benzyl methylene protons (

    
     5.4 ppm) and the aromatic benzyl ring signals (7.2–7.4 ppm) must remain intact.
    
  • New Signal: A broad, exchangeable singlet around

    
     12.0–13.0 ppm may appear, corresponding to the NH/SH tautomer (thione form).
    
Mass Spectrometry (ESI+)[4]
  • Starting Material: [M+H]+ = 226.1

  • Intermediate (Br): [M+H]+ = 304.0 / 306.0 (1:1 Isotope pattern characteristic of Bromine).

  • Target Product (SH): [M+H]+ = 258.1. Absence of the Br isotope pattern is the primary confirmation of conversion.

Troubleshooting & Optimization Workflow

Optimization Check Check TLC after Step 1 Incomplete Start Material Remains Check->Incomplete SM present Clean Clean Conversion Check->Clean Only Product AddBr Add 0.5 eq Br2 Check pH (keep >4) Incomplete->AddBr Step2 Proceed to Step 2 Clean->Step2 Precipitate No Precipitate in Step 2? Step2->Precipitate AdjustPH Adjust pH to 5.0 (Isoelectric point) Precipitate->AdjustPH Cool Cool to 4°C AdjustPH->Cool

Caption: Decision tree for troubleshooting common yield issues in bromination and precipitation.

References

  • Kurimoto, A., et al. (2006). "Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists." Bioorganic & Medicinal Chemistry Letters, 16(17), 4559-4563.

    • Context: Establishes the 8-bromo derivative as the versatile intermedi
  • Kazaoka, K., et al. (2003).[4] "Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity." Chemical and Pharmaceutical Bulletin, 51(5), 608-611.[4]

    • Context: Discusses structure-activity relationships of 9-benzyladenine derivatives and C8 functionaliz
  • Jain, S. K., et al. (1990). "A Convenient Synthesis of 8-Alkylthioadenines." Synthetic Communications, 20(9), 1315-1320.

Sources

Introduction: The Strategic Importance of C8-Functionalized Purines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 8-Thioether Purine Derivatives via Nucleophilic Substitution

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biomolecules and a multitude of therapeutic agents.[1][2][] Modifications to the purine ring system are a proven strategy for modulating biological activity, and the C8 position offers a particularly valuable site for synthetic elaboration. Introducing substituents at this position can profoundly influence the molecule's interaction with biological targets, leading to the development of potent anticancer, antiviral, and immunosuppressive drugs.[][4][5][6]

Among the various strategies for C8-functionalization, the use of purine-8-thiolates as nucleophiles stands out for its reliability and versatility. The sulfur atom, once deprotonated to the thiolate, becomes a soft and potent nucleophile, readily participating in substitution reactions with a wide range of electrophiles. This application note provides a detailed protocol for the S-alkylation of purine-8-thiolates, a fundamental nucleophilic substitution reaction for creating diverse libraries of 8-thioether purine derivatives. We will delve into the mechanistic underpinnings of this transformation, provide a robust step-by-step experimental guide, and discuss its critical applications in modern drug discovery.

Mechanistic Framework: The S-Alkylation Pathway

The protocol described herein is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The process is initiated by the deprotonation of the purine-8-thiol precursor using a suitable base. This step is critical as it generates the highly nucleophilic thiolate anion. The choice of base is dictated by the acidity of the thiol and the overall reaction conditions desired.

The resulting purine-8-thiolate then attacks the electrophilic carbon of an alkyl halide (or a similar substrate with a good leaving group, such as a tosylate or mesylate). The reaction proceeds via a backside attack, leading to the formation of a new carbon-sulfur bond and the displacement of the leaving group in a single, concerted step.

Below is a diagram illustrating the general mechanistic pathway for this transformation.

SN2_Mechanism General Mechanism for S-Alkylation of Purine-8-thiolates cluster_reactants Step 1: Deprotonation cluster_reaction Step 2: SN2 Attack PurineSH Purine-8-thiol Thiolate Purine-8-thiolate (Nucleophile) PurineSH->Thiolate Deprotonation Base Base (e.g., K₂CO₃) Product 8-Thioether Purine (Purine-S-R) Thiolate->Product Sₙ2 Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) LeavingGroup Halide Anion (X⁻) Product->LeavingGroup Leaving Group Departs

Caption: The two-step process of thiolate formation and subsequent Sₙ2 attack.

Experimental Protocol: Synthesis of an 8-Alkylthio Purine Derivative

This protocol provides a general method for the S-alkylation of a purine-8-thiol with an alkyl halide. The specific quantities and reaction times should be optimized for each unique combination of substrates.

I. Materials and Equipment
  • Reagents:

    • Purine-8-thiol derivative (e.g., 8-Mercaptoadenine)

    • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

    • Alkyl Halide (e.g., Benzyl bromide, Iodomethane)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Ethyl Acetate (EtOAc)

    • Hexanes

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and needles for inert atmosphere techniques (if using NaH)

    • Magnetic stir plate

    • TLC plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

    • Glass funnel and filter paper

    • Separatory funnel

    • Rotary evaporator

    • Glass chromatography column

    • Silica gel for column chromatography

II. Detailed Step-by-Step Methodology

The following workflow diagram outlines the key stages of the synthesis, from reaction setup to product isolation.

protocol_workflow Experimental Workflow for S-Alkylation start Start: Assemble Glassware (Dry & Inert Atmosphere) setup 1. Dissolve Purine-8-thiol in Anhydrous DMF start->setup deprotonation 2. Add Base (e.g., K₂CO₃) Stir for 30 min at RT setup->deprotonation addition 3. Add Alkyl Halide (Electrophile) deprotonation->addition reaction 4. Monitor Reaction by TLC addition->reaction workup 5. Aqueous Work-up (Quench, Extract, Dry) reaction->workup Upon Completion purify 6. Purify by Column Chromatography workup->purify characterize 7. Characterize Product (NMR, MS) purify->characterize end End: Pure 8-Thioether Purine characterize->end

Caption: A streamlined workflow for the synthesis of 8-thioether purines.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the purine-8-thiol (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation (Thiolate Formation):

    • Add the base. For a mild and common choice, use anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq). For substrates requiring a stronger base, sodium hydride (NaH, 1.1-1.2 eq) can be used under an inert atmosphere (N₂ or Ar).

    • Causality Note: K₂CO₃ is a solid base that is sufficient for deprotonating the acidic thiol. NaH is a much stronger, non-nucleophilic base used when the thiol is less acidic or when strictly anhydrous conditions are required to prevent side reactions.

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the thiolate.

  • Nucleophilic Substitution:

    • Slowly add the alkyl halide (1.0-1.2 eq) to the stirring suspension via syringe.

    • Allow the reaction to stir at room temperature. Gentle heating (40-60 °C) may be required for less reactive alkyl halides.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A typical mobile phase is 5-10% Methanol in Dichloromethane or 50-80% Ethyl Acetate in Hexanes.

    • Visualize the spots under a UV lamp. The reaction is complete when the purine-8-thiol spot has been completely consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the mixture into a beaker containing an equal volume of cold deionized water. This will precipitate the crude product and dissolve the DMF and inorganic salts.

    • If a precipitate forms, collect it by vacuum filtration. If not, transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but often consists of a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary and Optimization Parameters

The efficiency of the S-alkylation reaction depends on several factors. The table below provides representative conditions for various substrate combinations to guide experimental design.

Purine Substrate Electrophile Base Solvent Temp / Time Typical Yield
8-MercaptoadenineBenzyl bromideK₂CO₃DMFRT / 4h> 90%
8-MercaptoguanineIodomethaneK₂CO₃DMSORT / 2h~85%
8-MercaptohypoxanthineEthyl bromoacetateNaHDMF0 °C to RT / 6h~80%
8-MercaptoadeninePropargyl bromideEt₃NDMFRT / 5h~88%

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete deprotonation. 2. Insufficiently reactive electrophile. 3. Water present in the reaction.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or increase reaction time for deprotonation. 2. Switch to a more reactive halide (I > Br > Cl) or increase the reaction temperature. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Side Products 1. N-alkylation at purine ring nitrogens (N7 or N9). 2. Dialkylation (if other nucleophilic sites are present).1. Use milder conditions (lower temperature, weaker base). The soft sulfur nucleophile generally favors S-alkylation over N-alkylation, but this can be competitive. 2. Use a stoichiometric amount of the electrophile (1.0-1.1 eq).
Difficult Purification 1. Product and starting material have similar polarity. 2. Presence of persistent impurities.1. Drive the reaction to completion to consume all starting material. 2. Adjust the chromatography eluent system; consider adding a small percentage of a more polar solvent like methanol or using a different stationary phase.

References

  • Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. (n.d.). Wiley Online Library. Retrieved February 20, 2026, from [Link]

  • Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. (2001). PubMed. Retrieved February 20, 2026, from [Link]

  • The synthesis and reactions of some 8-substituted purine nucleosides. (1968). PubMed. Retrieved February 20, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2024). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2024). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). National Institutes of Health. Retrieved February 20, 2026, from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange. Retrieved February 20, 2026, from [Link]

  • Synthesis and anticancer activity of thiosubstituted purines. (2016). National Institutes of Health. Retrieved February 20, 2026, from [Link]

  • Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. (2023). MDPI. Retrieved February 20, 2026, from [Link]

  • Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. (2024). National Institutes of Health. Retrieved February 20, 2026, from [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2024). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. (2021). National Institutes of Health. Retrieved February 20, 2026, from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2022). ChemRxiv. Retrieved February 20, 2026, from [Link]

  • Science of Synthesis Update on Purines. (2021). Thieme Gruppe. Retrieved February 20, 2026, from [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015). MDPI. Retrieved February 20, 2026, from [Link]

  • A flexible and scalable synthesis of 4′-thionucleosides. (2024). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • Thiopurines in current medical practice: Molecular mechanisms and contributions to therapy-related cancer. (2008). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Thiopurines in inflammatory bowel disease revisited. (2008). National Institutes of Health. Retrieved February 20, 2026, from [Link]

  • Thiopurines in Inflammatory Bowel Disease. How to Optimize Thiopurines in the Biologic Era?. (2020). Frontiers. Retrieved February 20, 2026, from [Link]

  • Thiol alkylations via nucleophilic substitution reactions. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

Application Note: 8-Mercaptoadenine (8-MA) in Next-Generation Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Bioconjugation Strategies using 8-Mercaptoadenine: From SERS Tags to Functionalized Interfaces Content Type: Application Note & Detailed Protocols Audience: Senior Researchers, Assay Developers, and Nanomedicine Scientists

Introduction & Mechanistic Insight

8-Mercaptoadenine (8-MA) is a bifunctional purine derivative that has emerged as a critical tool in the development of Surface-Enhanced Raman Scattering (SERS) biosensors and functionalized interfaces. Unlike simple aliphatic thiols, 8-MA possesses a heterocyclic aromatic structure that provides a distinct, high-intensity Raman cross-section while retaining the ability to participate in hydrogen bonding and protonation events.

Why 8-Mercaptoadenine?
  • SERS Reporter Efficacy: The adenine ring exhibits a strong "breathing mode" vibration at ~735 cm⁻¹ , which serves as a sharp, interference-free spectral fingerprint on gold (Au) and silver (Ag) surfaces.

  • pH Sensitivity: The protonation state of the ring nitrogens (N1/N3, pKa ≈ 3.5–4.5) alters the electron density distribution, resulting in ratiometric changes in the Raman spectrum. This allows 8-MA functionalized nanoparticles to act as intracellular pH nanoprobes.

  • Surface Chemistry: The thiol group (-SH) at the C8 position ensures robust chemisorption to noble metals (Au-S bond ~45 kcal/mol), displacing weaker stabilizing agents like citrate.

The Bioconjugation Challenge

Direct conjugation to 8-MA is limited by its small size. Therefore, the dominant bioconjugation strategy involves co-immobilization . 8-MA acts as the signal transducer, while a co-adsorbed linker (e.g., PEG-thiol or carboxylated thiol) serves as the anchor for biomolecules (antibodies, aptamers).

Core Architecture & Workflow

The following diagram illustrates the "Mixed Monolayer" approach, which is the industry standard for creating stable, bioactive SERS nanotags.

SERS_Tag_Architecture cluster_signal SERS Readout AuNP Gold Nanoparticle (Core) MA 8-Mercaptoadenine (Reporter) AuNP->MA Au-S Bond (Signal Generation) Linker HS-PEG-COOH (Spacer/Linker) AuNP->Linker Au-S Bond (Stabilization) RamanSignal Peak @ ~735 cm⁻¹ MA->RamanSignal Laser Excitation (785 nm) EDC EDC/NHS Activation Linker->EDC Carboxyl Activation Ab Antibody/Aptamer (Targeting Moiety) EDC->Ab Amide Bond Formation Target Biological Target (Antigen) Ab->Target Specific Binding

Figure 1: Architecture of a SERS-encoded Nanotag using 8-MA as the reporter and a PEG-linker for bioconjugation.

Detailed Protocols

Protocol A: Synthesis of SERS-Active "Coded" Gold Nanoparticles

Objective: To functionalize 40–60 nm Gold Nanoparticles (AuNPs) with 8-MA for maximum signal intensity while maintaining colloidal stability.

Reagents:

  • Citrate-stabilized AuNPs (OD 1.0, ~50 nm).

  • 8-Mercaptoadenine (Sigma-Aldrich, Cat# 777250).[1][2]

  • Ethanol (Absolute).

  • Phosphate Buffered Saline (PBS), 10 mM, pH 7.4.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 8-MA in absolute ethanol to a concentration of 10 mM .

    • Expert Insight: 8-MA is sparingly soluble in neutral water. Ethanol ensures complete dissolution. If solubility issues persist, add 1-2 drops of 1M NaOH to deprotonate the thiol, facilitating dissolution.

  • Ligand Exchange (The "Flash" Method):

    • Take 1 mL of AuNP solution.

    • Under rapid stirring (600 RPM), add 10 µL of the 10 mM 8-MA stock.

    • Final Concentration: ~100 µM 8-MA.

    • Incubation: 3 hours at Room Temperature (RT).

    • Causality: Rapid addition prevents "island" formation where high concentrations of thiol destabilize the colloid before a monolayer forms.

  • Washing:

    • Centrifuge at 4,500 x g for 10 minutes.

    • Carefully remove the supernatant (unbound 8-MA).

    • Resuspend the pellet in PBS. Repeat twice.

    • Validation: The supernatant should show no UV absorbance at 260-300 nm (characteristic of adenine derivatives).

  • Self-Validation Check (Raman):

    • Place 5 µL of the functionalized AuNPs on a glass slide.

    • Acquire spectrum (785 nm laser, 10 mW, 1s integration).

    • Pass Criteria: Distinct sharp peak at 735 ± 2 cm⁻¹ (Ring breathing) and 1330 cm⁻¹ (Ring stretching).

Protocol B: Bioconjugation via Mixed Monolayer Strategy

Objective: To attach an antibody to the 8-MA-AuNP without displacing the reporter.

Reagents:

  • HS-PEG(3000)-COOH (Thiol-PEG-Carboxyl).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).

  • Antibody of interest (1 mg/mL).

Step-by-Step Methodology:

  • Co-Functionalization:

    • Prepare a mixed solution: 1 mM 8-MA and 0.1 mM HS-PEG-COOH in ethanol (10:1 molar ratio).

    • Expert Insight: A high ratio of reporter (8-MA) to linker (PEG) is needed because small molecules adsorb faster than large PEG chains. The 10:1 ratio ensures high signal density while providing enough carboxyl groups for conjugation.

    • Add this mix to AuNPs as in Protocol A. Incubate overnight.

  • Activation:

    • Wash AuNPs into MES buffer (pH 6.0).

    • Add EDC (10 mM) and NHS (25 mM). React for 15 minutes.

    • Centrifuge and wash quickly with PBS (pH 7.4).

    • Causality: The NHS-ester intermediate is hydrolytically unstable; rapid washing is critical.

  • Conjugation:

    • Add the antibody (10 µg per mL of AuNP). Incubate for 2 hours at RT.

  • Blocking:

    • Add BSA (1% w/v) for 30 minutes to block remaining active esters and non-specific sites.

  • Storage: Store at 4°C. Do not freeze.

Data Analysis & Interpretation

Table 1: Key Raman Bands for 8-Mercaptoadenine on Gold
Wavenumber (cm⁻¹)Vibrational Mode AssignmentSensitivityNote
735 Ring Breathing (Py + Im) High Primary Marker Band. Used for quantification.
1330C-N Stretching / Ring ModeMediumpH sensitive (intensity varies with protonation).
1460C=N / C=C Ring StretchingMediumOverlaps with some protein bands; less specific.
1580NH₂ Scissoring / RingLowOften broad.
Protocol C: pH Sensing Calibration (Ratiometric Method)

8-MA acts as a pH sensor because protonation at N1/N3 affects the ring polarizability.

  • Prepare 8-MA-AuNPs.

  • Resuspend aliquots in buffers ranging from pH 3.0 to 8.0.

  • Acquire SERS spectra.[3][4][5][6][7][8][9]

  • Calculate Ratio:

    
    
    
  • Plot

    
     vs. pH.
    
    • Trend: The ratio typically decreases as pH increases (deprotonation).

    • Linear Range: Typically pH 4.0 – 6.5.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Purple/Blue Colloid Aggregation during functionalization.1. Add Tween-20 (0.05%) to the AuNPs before adding 8-MA.2. Use a "step-wise" addition of 8-MA (add 10% of volume every 5 mins).
Weak SERS Signal Low surface coverage or displacement.Ensure 8-MA stock is fresh. Thiols oxidize to disulfides over time. Treat stock with TCEP if old.
Non-Specific Binding Incomplete blocking.Increase BSA concentration or use Casein. Ensure PEG-linker is of sufficient length (MW > 2000) to shield the surface.

References

  • Kneipp, J., et al. (2010). "Probing the local pH in intracellular compartments using surface-enhanced Raman scattering." Analytical Chemistry. Link (Demonstrates 4-MBA/Adenine derivatives for pH sensing).

  • Schlücker, S. (2014). "Surface-Enhanced Raman Spectroscopy: Concepts and Chemical Applications." Angewandte Chemie International Edition. Link (Authoritative review on SERS tags).

  • Sigma-Aldrich. (2024). "8-Mercaptoadenine Product Specification & Safety Data Sheet." Link

  • De Gelder, J., et al. (2007). "Reference database of Raman spectra of biological molecules." Journal of Raman Spectroscopy. Link (Source for Adenine band assignments).

  • Bi, L., et al. (2018). "Highly sensitive and reproducible SERS sensor for biological pH detection."[4][8][10] ACS Applied Materials & Interfaces.[8][10] Link

Sources

Fluorescence polarization assay for Hsp90 inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fluorescence Polarization Assay for Hsp90 Inhibitor Screening

Abstract

This guide details the development and execution of a homogeneous Fluorescence Polarization (FP) assay for identifying inhibitors of Heat Shock Protein 90 (Hsp90). Unlike heterogeneous ELISA methods, this "mix-and-read" protocol requires no wash steps, making it ideal for high-throughput screening (HTS). The assay quantifies the displacement of a fluorescently labeled Geldanamycin tracer by potential inhibitors within the ATP-binding pocket of the Hsp90 N-terminal domain.

Introduction & Principle

Hsp90 is a molecular chaperone critical for the stability of oncogenic client proteins (e.g., HER2, BCR-ABL, CRAF).[1] Inhibition of Hsp90 leads to the proteasomal degradation of these clients, making it a high-value target for oncology.

The Physics of FP: Fluorescence Polarization measures the rotational diffusion of a fluorophore.

  • Free Tracer: A small fluorescent molecule (Geldanamycin-FITC) rotates rapidly in solution.[2] When excited with polarized light, it emits depolarized light (Low mP).

  • Bound Tracer: When the tracer binds to the large Hsp90 protein (~90 kDa), the complex rotates slowly. The emitted light retains polarization (High mP).[2]

  • Inhibition: A test compound that competes for the ATP pocket displaces the tracer, returning the system to a state of rapid rotation (Low mP).

Hsp90_FP_Mechanism Tracer Free Tracer (GM-FITC) Fast Rotation Low mP Complex Hsp90-Tracer Complex Slow Rotation High mP Tracer->Complex + Hsp90 Hsp90 Hsp90 Protein (Large) Hsp90->Complex Displaced Inhibitor Bound + Free Tracer Low mP Complex->Displaced + Inhibitor (Competition) Inhibitor Inhibitor (Test Compound) Inhibitor->Displaced

Figure 1: Mechanism of the Hsp90 Competitive FP Assay.

Materials & Reagents

Critical Reagents
ReagentSpecificationPurpose
Target Protein Recombinant Human Hsp90

(N-terminal domain)
The ATP-binding domain is sufficient and more stable than full-length protein.
Tracer Geldanamycin-FITC (GM-FITC)Binds Hsp90 ATP pocket (

nM). Note: Use GM-BODIPY or GM-Cy3B for red-shifted libraries to reduce autofluorescence.
Reference Inhibitor 17-AAG or RadicicolPositive control for assay validation.
Microplates 384-well Black, Non-binding Surface (NBS)NBS coating prevents tracer/protein loss to plastic.
Assay Buffer (Critical for Stability)

Hsp90 is prone to instability. The inclusion of Molybdate is an expert-level requirement to stabilize the protein conformation.

  • Base Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl

    
    .
    
  • Additives:

    • 20 mM Na

      
      MoO
      
      
      
      (Sodium Molybdate) – Stabilizer.
    • 0.01% Triton X-100 or NP-40 – Reduces aggregation.

    • 0.1 mg/mL BGG (Bovine Gamma Globulin) – Prevents non-specific binding.

    • 1 mM DTT – Add fresh immediately before use.

Experimental Protocols

Phase 1: Tracer Determination (Saturation Binding)

Objective: Determine the binding affinity of the tracer to select the optimal protein concentration for screening.

  • Preparation: Prepare a 2x serial dilution of Hsp90 protein in Assay Buffer (Range: 0 nM to 1000 nM).

  • Tracer Mix: Prepare a fixed concentration of GM-FITC at 2x the desired final concentration (e.g., Final 5 nM

    
     Prepare 10 nM).
    
  • Plating: Add 10 µL of Protein dilution + 10 µL of Tracer to wells.

  • Controls:

    • Background: Buffer only.[3]

    • Min mP: Tracer + Buffer (no protein).

  • Incubation: Incubate for 3–4 hours at 4°C (preferred) or Room Temperature in the dark.

  • Read: Measure FP (Excitation 485 nm / Emission 535 nm).

  • Analysis: Plot mP vs. [Protein]. Fit to a one-site binding model to determine

    
    .[4]
    
    • Decision: Choose a protein concentration for Phase 2 that yields ~50-80% bound tracer (typically equal to the

      
       value).
      
Phase 2: Competitive Inhibition Screening ( )

Objective: Screen library compounds for their ability to displace the tracer.

  • Reagent Prep:

    • 2x Protein/Tracer Mix: Mix Hsp90 (at

      
      ) and GM-FITC (10 nM) in Assay Buffer.
      
    • Compounds: Dilute test compounds in DMSO (keep final DMSO < 2%).

  • Workflow:

Workflow Step1 1. Dispense Compounds (200 nL into 384-well plate) Step2 2. Add 20 µL Protein/Tracer Mix (Final: Hsp90 @ Kd, Tracer @ 5nM) Step1->Step2 Step3 3. Centrifuge (1000 rpm, 1 min) to remove bubbles Step2->Step3 Step4 4. Incubate (4 hours @ 4°C in dark) Step3->Step4 Step5 5. Read FP Signal (Ex 485 / Em 535) Step4->Step5

Figure 2: HTS Workflow for Hsp90 Inhibition.

Data Analysis & Validation

Calculating Polarization (mP)

Most readers output mP directly. If calculating from raw intensities (


 and 

):

  • G-Factor: An instrument-specific correction factor. Protocol Tip: Calibrate the G-factor using free fluorescein (mP

    
     27) before running the assay.[3]
    
to Conversion (Expert Insight)

Do NOT use the standard Cheng-Prusoff equation. In FP assays, the concentration of bound tracer is high (zone of ligand depletion). The standard Cheng-Prusoff assumes


, which is false here.

Use the Nikolovska-Coleska Equation: To accurately calculate the inhibition constant (


), use the method derived specifically for FP competitive binding [1]:


(Note: This is a simplified representation. For precise calculation, use the web tools based on the Wang model [2] which account for complete depletion conditions).
Assay Validation (Z-Factor)

Calculate the Z-factor using positive (17-AAG) and negative (DMSO) controls [3]:



  • Target:

    
     indicates a robust assay suitable for HTS.[4][5]
    

Troubleshooting Guide

IssueProbable CauseSolution
Low

mP Window
Degraded ProteinAdd Molybdate to buffer; keep protein on ice; use fresh aliquots.
High Background AutofluorescenceSwitch to red-shifted tracer (GM-Cy3B); check compounds for intrinsic fluorescence.
"Negative" Inhibition AggregationCompounds may be aggregating protein. Add 0.01% Triton X-100 or NP-40.
Drifting Signal TemperatureFP is temperature-dependent (viscosity changes). Equilibrate plate to reader temp before reading.

References

  • Nikolovska-Coleska, Z., et al. (2004).[6][7] Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization. Analytical Biochemistry, 332(2), 261-273. Link

  • Wang, R., et al. (2004).[6][7] A general framework for development and data analysis of competitive high-throughput screens for small-molecule inhibitors of protein-protein interactions by fluorescence polarization.[6][8][9] Biochemistry, 43(51), 16056-16066.[6] Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[10] A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. Link

  • Howes, R., et al. (2006). High-throughput screening fluorescence polarization assay for tumor-specific Hsp90. Journal of Biomolecular Screening, 12(7), 915-924. Link

Sources

Application Note: Synthesis of S-Alkylated Derivatives of 6-Amino-9-benzyl-9H-purine-8-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of S-alkylated derivatives of 6-amino-9-benzyl-9H-purine-8-thiol (8-mercapto-9-benzyladenine). These derivatives represent a critical scaffold in medicinal chemistry, exhibiting significant biological activity as HSP90 inhibitors, adenosine receptor antagonists, and antiviral agents.

The protocol focuses on the regioselective S-alkylation of the 8-thiol group in the presence of competing nucleophilic sites (exocyclic amine and N7). We provide a self-validating workflow that prioritizes "soft-soft" nucleophile-electrophile interactions to maximize S-selectivity over N-alkylation, ensuring high yields and purity.

Scientific Background & Strategic Analysis

Structural Dynamics and Tautomerism

The starting material, 6-amino-9-benzyl-9H-purine-8-thiol (1 ), exists in a tautomeric equilibrium between the thiol (A) and thione (B) forms. In neutral solution and the solid state, the thione form predominates due to the stability of the amide-like thioamide resonance.

However, under basic conditions required for alkylation, the equilibrium shifts toward the thiolate anion (C). This species is a "soft" nucleophile according to HSAB (Hard and Soft Acids and Bases) theory.

  • Thiolate (S⁻): Soft nucleophile. High orbital energy, polarizable.

  • Ring Nitrogen (N7): Harder nucleophile. Lower orbital energy, electrostatic.

Strategic Implication: To achieve exclusive S-alkylation, we utilize "soft" electrophiles (alkyl halides) and polar aprotic solvents that solvate cations well but leave the large thiolate anion "naked" and reactive.

Biological Relevance

Modification of the C8 position of the purine ring, specifically via sulfur linkers, has yielded compounds with high affinity for:

  • HSP90: 8-thio-linked purines bind to the N-terminal ATP pocket, inducing degradation of client oncoproteins.

  • Toll-like Receptor 7 (TLR7): 8-substituted adenines are potent interferon inducers.

Visualized Reaction Pathway

The following diagram illustrates the tautomeric equilibrium and the targeted S-alkylation pathway.

ReactionScheme cluster_conditions Optimal Conditions Thione Thione Form (Predominant Neutral) Thiol Thiol Form (Minor Neutral) Thione->Thiol Tautomerism Thiolate Thiolate Anion (Reactive Intermediate) Thiol->Thiolate + Base (K2CO3) Product S-Alkylated Product (Target) Thiolate->Product + R-X (Soft Electrophile) SN2 Mechanism N_Alk N-Alkylated Byproduct (Avoided) Thiolate->N_Alk Hard Electrophile / High T

Caption: Mechanistic pathway favoring S-alkylation via the thiolate intermediate.

Experimental Protocols

Materials and Reagents
  • Precursor: 6-amino-9-benzyl-9H-purine-8-thiol (Synthesized via bromination of 9-benzyladenine followed by thiourea displacement [1]).

  • Alkylating Agents: Alkyl bromides or iodides (e.g., Ethyl iodide, Benzyl bromide).

  • Base: Potassium Carbonate (

    
    , anhydrous) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Atmosphere: Nitrogen or Argon (Critical to prevent disulfide formation).

Protocol: General Synthesis of S-Alkylated Derivatives

Step 1: Preparation of the Reaction Mixture

  • Charge a flame-dried round-bottom flask with 6-amino-9-benzyl-9H-purine-8-thiol (1.0 equiv).

  • Add anhydrous DMF (10 mL per mmol substrate).

    • Note: DMF is preferred over acetone to ensure solubility of the polar starting material.

  • Add

    
      (1.2 equiv).
    
  • Stir the suspension at room temperature (RT) for 15 minutes under an inert atmosphere (

    
    ).
    
    • Observation: The mixture may change color (often yellowing) as the thiolate anion forms.

Step 2: Alkylation

  • Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Critical: Do not use a large excess of alkyl halide to prevent poly-alkylation at N7 or the exocyclic amine.

  • Stir at RT.[1] Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Time: Reaction is typically complete within 1–4 hours for primary alkyl halides.

    • TLC Visualization: The product will have a higher Rf than the starting thiol. The starting thiol often streaks due to acidity; the product spot should be compact.

Step 3: Work-up and Purification

  • Pour the reaction mixture into ice-cold water (50 mL per mmol).

    • Result: The S-alkylated product often precipitates as a white or off-white solid.

  • If Solid Precipitates: Filter, wash with water (

    
    ) and cold diethyl ether (
    
    
    
    ). Dry under vacuum.
  • If Oiling Occurs: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine (
    
    
    
    ) and water (
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: Recrystallization from EtOH/Water or Flash Column Chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
Data Summary Table: Typical Yields
Alkyl Group (R)Halide (X)BaseTime (h)Yield (%)Appearance
MethylI

1.088White Solid
EthylI

1.585Off-white Solid
BenzylBr

2.091White Needles
IsopropylI

6.072Pale Yellow Solid

Characterization & Self-Validation

To validate the synthesis, you must confirm the formation of the S-C bond and the integrity of the purine core.

NMR Diagnostics ( NMR in DMSO- )
  • S-CH2 (Alpha protons): Look for a resonance between 2.5 – 3.5 ppm (depending on R group). This is significantly upfield compared to N-CH2 signals (usually > 4.0 ppm).

  • Benzyl (N9): Benzylic protons appear as a singlet around 5.3 – 5.5 ppm .

  • H2 Proton: The singlet at C2 (approx. 8.2 – 8.4 ppm ) confirms the purine ring is intact.

  • Absence of SH: The broad thiol/thione proton (usually >12 ppm in the starting material) must be absent.

Mass Spectrometry
  • ESI-MS: Observe

    
    .
    
  • Fragmentation: S-alkyl groups often show characteristic loss of the alkyl chain or the -SR fragment.

Troubleshooting Decision Tree

Use this logic flow to resolve common synthetic issues.

Troubleshooting Start Issue Detected LowYield Low Yield / Incomplete Rxn Start->LowYield Byproducts N-Alkylated Byproducts Start->Byproducts Disulfide Disulfide Dimer Formation Start->Disulfide CheckSolubility Is SM soluble? LowYield->CheckSolubility CheckTemp Check Temperature Byproducts->CheckTemp CheckAtmosphere Check Inert Gas Disulfide->CheckAtmosphere SwitchCs SwitchCs CheckSolubility->SwitchCs No -> Switch to Cs2CO3 Heat Heat CheckSolubility->Heat Yes -> Heat to 40-60°C CoolDown CoolDown CheckTemp->CoolDown Too High -> Run at 0°C ChangeBase ChangeBase CheckTemp->ChangeBase Base too strong -> Use NaHCO3 Degas Degas CheckAtmosphere->Degas O2 present -> Degas solvents AddReductant AddReductant CheckAtmosphere->AddReductant Persistent -> Add TCEP/DTT

Caption: Troubleshooting logic for optimizing S-alkylation yields.

References

  • Preparation of 8-thiol precursor

    • Source: Kazaoka, K., et al. (2003). "Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity." Chemical & Pharmaceutical Bulletin, 51(5), 608-611.[2]

    • Relevance: Describes the manipul
    • URL:[Link][1][3][4]

  • S-Alkylation Methodology

    • Source: Kurzeck, J., et al. (2009).[5] "Synthesis and structure-activity relationships of new adenine derivatives as ligands for the rat adenine receptor." Journal of Medicinal Chemistry, 52(19), 5974-5989.

    • Relevance: Details the specific conditions (Alkyl Iodide/KOH)
    • URL:[Link]

  • Tautomerism of 8-Mercaptopurines

    • Source: Cohen, S. M., et al. (2016). "Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs." Chemical Science, 7, 1-8.
    • Relevance: Explains the thione/thiol equilibrium critical for understanding reactivity.
    • URL:[Link]

  • Biological Activity (HSP90/Antiviral)

    • Source: Kanou, M., et al. (1990).[6] "Chemical synthesis and biological activities of analogues of 2',5'-oligoadenylates containing 8-substituted adenosine derivatives." Nucleic Acids Research, 18(15), 4439-4446.[6]

    • Relevance: Validates the biological utility of 8-substituted adenosine/adenine derivatives.[5][6]

    • URL:[Link]

Sources

Advanced HPLC Purification & Analysis of Thiolated Purine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TP-2024-01

Abstract

Thiolated purines, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are critical intermediates in the synthesis of antimetabolite chemotherapeutics and immunosuppressants.[1] Their analysis is complicated by three physicochemical hurdles: high susceptibility to oxidation (disulfide formation), metal-mediated adsorption (peak tailing), and polarity shifts dependent on pKa. This guide provides a self-validating workflow for the stable HPLC analysis and purification of these labile intermediates, moving beyond standard protocols to address the specific "thiol problem."

Part 1: The Chemical Hygiene & Sample Preparation

The "Thiol Problem": Unlike standard purines, thiolated intermediates act as soft ligands, binding irreversibly to iron in stainless steel LC flow paths. Furthermore, dissolved oxygen rapidly converts free thiols (-SH) into disulfides (-S-S-) or sulfinic acids, creating "ghost peaks" and retention time shifts.

The Stabilization Cocktail (Mandatory)

Standard solvents (MeOH/Water) are insufficient. You must create a "Reducing/Chelating Diluent" for all samples.

Protocol: Preparation of Stabilization Diluent

  • Base Solvent: 0.1 M HCl (for stability) or Mobile Phase A.

  • Chelator: Add EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 1 mM .

    • Mechanism:[2] Sequesters trace Fe³⁺/Cu²⁺ ions that catalyze auto-oxidation.

  • Reducing Agent: Add DTT (Dithiothreitol) to a final concentration of 5 mM .

    • Mechanism:[2] DTT has a lower redox potential (-0.33 V) than thiopurines, sacrificing itself to keep the analyte in the reduced (-SH) state.

    • Note: For UV detection <230 nm, replace DTT with TCEP (Tris(2-carboxyethyl)phosphine) as DTT absorbs strongly in the low UV range.

Visualizing the Oxidation Pathway

The following diagram illustrates why the stabilization cocktail is non-negotiable. Without it, your "single peak" becomes a mixture of three.

ThiolOxidation cluster_prevention Stabilization Strategy Thiol Free Thiol (Active Analyte) -SH Disulfide Disulfide Dimer (Ghost Peak 1) -S-S- Thiol->Disulfide Oxidation (O2) Sulfinic Sulfinic/Sulfonic Acid (Ghost Peak 2) -SO2H / -SO3H Thiol->Sulfinic Strong Oxidation Metal Trace Fe3+/Cu2+ (Catalyst) Metal->Disulfide Catalyzes DTT DTT/TCEP (Reduces Dimer) DTT->Disulfide Reverses EDTA EDTA (Sequesters Metal) EDTA->Metal Inhibits

Figure 1: The Thiol Oxidation Cascade and the mechanistic intervention of DTT and EDTA.

Part 2: Chromatographic Methods[1][3][4][5][6][7][8][9]

System Passivation (Pre-requisite)

Before running thiolated purines, you must passivate the HPLC system to cover active iron sites on stainless steel frits and tubing.

Passivation Protocol:

  • Remove Column: Install a PEEK union in place of the column.

  • Acid Flush: Flush system with 30% Phosphoric Acid (or 6N Nitric Acid for severe cases) at 1 mL/min for 30 minutes.

  • Water Rinse: Flush with HPLC-grade water for 30 minutes.

  • Dynamic Passivation: If using stainless steel hardware, add 10 µM EDTA to Mobile Phase A permanently.

Method A: Reverse Phase Ion-Pairing (RP-IP)

Best for: Polar intermediates, nucleotides (MP-riboside, TG-riboside), and resolution of impurities.

ParameterSpecificationRationale
Column C18 (ODS), 4.6 x 150 mm, 3-5 µmStandard hydrophobic retention.
Mobile Phase A 20 mM Phosphate Buffer + 5 mM TBA-HS (Tetrabutylammonium hydrogen sulfate), pH 6.0TBA acts as an ion-pairing agent, masking the negative charge of phosphate/thiol groups to increase retention on C18.
Mobile Phase B Methanol (HPLC Grade)Organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 325 nm (Primary), 240 nm (Secondary)Thiopurines have a unique absorption max ~325 nm, eliminating interference from non-thiolated DNA bases (which absorb ~260 nm).
Gradient 5% B to 40% B over 15 minShallow gradient for polar resolution.
Method B: Acidic Reverse Phase (Standard)

Best for: Hydrophobic protected intermediates (e.g., S-methyl derivatives).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18-Aq (Water compatible C18) to prevent phase collapse if starting at 100% aqueous.

  • Note: Acidic pH keeps the thiol protonated (neutral), improving peak shape without ion-pairing agents.

Part 3: Detailed Workflow & Logic

The following diagram details the decision tree for method selection and execution.

Workflow Start Sample: Thiolated Purine Solubility Is Sample Polar/Ionic? (e.g., Nucleotide, Free Base) Start->Solubility Path_Polar YES: Use Method A (Ion-Pairing) Solubility->Path_Polar Polar Path_Hydro NO: Use Method B (Standard RP) Solubility->Path_Hydro Protected/Hydrophobic Prep Sample Prep: Add DTT (5mM) + EDTA (1mM) Filter 0.2µm (Nylon) Path_Polar->Prep Path_Hydro->Prep System System Check: Passivate with 30% H3PO4 OR Use PEEK Tubing Prep->System Run Inject & Monitor 325 nm System->Run

Figure 2: Operational Workflow for Thiolated Purine Analysis.

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (>1.5) Metal ChelationFlush system with 30% Phosphoric acid. Add 10 µM EDTA to Mobile Phase A.
Ghost Peak (Early Elution) Disulfide FormationFreshly prepare sample with DTT. Ensure autosampler is cooled to 4°C.
Retention Time Shift pH InstabilityThiol pKa is sensitive. Ensure buffer capacity is >20 mM. Check pH of Mobile Phase A daily.
High Backpressure PrecipitationIon-pairing salts (TBA) precipitate in high % organic. Do not exceed 80% Methanol in Method A.
Low Recovery AdsorptionReplace stainless steel inlet frit with PEEK or Titanium frit.

References

  • Dervieux, T., & Boulieu, R. (1998). Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC.[1][3][4][5] Clinical Chemistry.[6][5] Link

  • Lennard, L., & Singleton, H. J. (1992). High-performance liquid chromatographic assay of the methyl and nucleotide metabolites of 6-mercaptopurine: quantitation of red blood cell 6-thioguanine nucleotide, 6-thioinosinic acid and 6-methylmercaptopurine metabolites in a single sample.[3][4][5] Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Agilent Technologies. (2020). Analysis of Oligonucleotides and Intermediates: Ion-Pairing Reversed-Phase Methods.[7][8][9] Application Note. Link

  • Waters Corporation. (2021). Mitigating Metal Adsorption of Acidic and Thiolated Compounds using MaxPeak High Performance Surfaces. Application Note. Link

  • Karimi, M., et al. (2018). Stability of 6-mercaptopurine in various pharmaceutical and biological matrices. Journal of Pharmaceutical and Biomedical Analysis.[10] Link

Sources

Troubleshooting & Optimization

Troubleshooting low yields in S-alkylation of 8-mercaptoadenines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the S-alkylation of 8-mercaptoadenines. As Senior Application Scientists, we understand that while this reaction is a cornerstone for synthesizing a wide array of bioactive molecules, achieving high yields can be challenging. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Core Principles: The S-Alkylation Reaction

The S-alkylation of 8-mercaptoadenine is fundamentally a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[1] The process involves two key steps:

  • Deprotonation: A base is used to remove the acidic proton from the thiol group (-SH) of 8-mercaptoadenine, forming a highly nucleophilic thiolate anion (-S⁻).

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the desired carbon-sulfur bond.

The high nucleophilicity of the thiolate makes this reaction efficient in principle, but the adenine core possesses other nucleophilic sites (specifically, the ring nitrogens) and is prone to other side reactions that can complicate the synthesis and reduce yields.[2][3]

General Reaction Scheme

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) A 8-Mercaptoadenine (R-SH) Thiolate 8-Thiolate Anion (R-S⁻) A->Thiolate + Base Base Base (e.g., K₂CO₃, NaH) AlkylHalide Alkylating Agent (R'-X) Product S-Alkylated Product (R-S-R') LeavingGroup Leaving Group (X⁻) Thiolate_ref 8-Thiolate Anion (R-S⁻) Thiolate_ref->Product + R'-X

Caption: The two-step mechanism of S-alkylation.

Troubleshooting Guide & FAQs

Category 1: Reaction Initiation & Conversion Issues
Q1: My reaction shows very low or no conversion of the starting material. What are the most common causes?

A1: This is a frequent issue that typically points to one of three areas: inadequate deprotonation, poor solubility, or insufficient reactivity of the alkylating agent.

  • Inadequate Deprotonation: The thiol proton (pKa ≈ 7-8) must be removed to form the potent thiolate nucleophile. If your base is too weak or used in insufficient quantity, the reaction will not proceed efficiently.

    • Expert Insight: While amine bases like triethylamine are sometimes used, they are often not strong enough for complete deprotonation and can lead to failed reactions.[4] Stronger inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are far more reliable.[5][6] We recommend starting with at least 2-3 equivalents of K₂CO₃ to ensure the reaction equilibrium favors the thiolate.[7]

  • Poor Solubility: 8-Mercaptoadenine and its derivatives can have limited solubility in common organic solvents.[8] If your starting material is not dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the rate.

    • Expert Insight: Polar aprotic solvents are the gold standard for this class of SN2 reaction.[1] We strongly recommend using anhydrous DMF or DMSO .[9] These solvents excel at dissolving polar substrates and stabilizing the SN2 transition state without overly solvating and deactivating the nucleophile. Avoid non-polar solvents like toluene or protic solvents like ethanol, which can interfere with the reaction.[7]

  • Alkylating Agent Reactivity: The nature of the leaving group on your alkylating agent is critical.

    • Expert Insight: The reactivity order for alkyl halides is I > Br > Cl > F .[10] If you are using an alkyl chloride and getting low yields, switching to the corresponding alkyl bromide or iodide can significantly increase the reaction rate. For unreactive alkylating agents, you can sometimes add a catalytic amount of sodium iodide (NaI) to the reaction to perform an in situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide.

Q2: My 8-mercaptoadenine starting material is not dissolving in the recommended solvent. What can I do?

A2: Solubility is a critical prerequisite for a successful homogeneous reaction.

  • Confirm Solvent Choice: Ensure you are using a high-quality, anhydrous polar aprotic solvent like DMF or DMSO.[9]

  • Gentle Heating: Gentle warming of the reaction mixture (e.g., to 40-50 °C) can often help dissolve the starting material. Perform this under an inert atmosphere (N₂ or Argon) to prevent side reactions.

  • Pre-formation of the Salt: You can sometimes improve solubility by pre-forming the thiolate salt. Suspend the 8-mercaptoadenine in your solvent, add the base (e.g., NaH), and stir at room temperature for 30-60 minutes before adding the alkylating agent. The resulting salt is often more soluble than the neutral starting material.

Category 2: Side Reactions & Selectivity Problems
Q3: My mass spectrometry analysis shows my desired product mass, but also several other major products. What are these side reactions?

A3: The two most common side reactions in this chemistry are N-alkylation and oxidative disulfide formation .

G cluster_main Reaction Pathways Start 8-Mercaptoadenine Thiolate S_Alk S-Alkylation (Desired Product) Start->S_Alk + R-X (Soft Electrophile) N_Alk N-Alkylation (Side Product) Start->N_Alk + R-X (Hard Electrophile) Oxidation Oxidation (Disulfide Byproduct) Start->Oxidation + [O₂]

Caption: Key competing reactions in the alkylation of 8-mercaptoadenine.

  • N-Alkylation: The adenine ring contains several nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6-amino group) that can compete with the sulfur for the alkylating agent.[11][12] This leads to a mixture of regioisomers which can be difficult to separate.

  • Disulfide Formation: In the presence of oxygen, the thiolate anion can be easily oxidized to form a disulfide dimer (-S-S-).[2][3] This is particularly problematic if the reaction is run at elevated temperatures or for extended periods without an inert atmosphere.

Q4: How can I improve the selectivity for S-alkylation over N-alkylation?

A4: This is a classic challenge in heterocyclic chemistry that can be controlled by applying principles of Hard and Soft Acid-Base (HSAB) theory.

  • Expert Insight: The thiolate (R-S⁻) is a soft nucleophile , while the ring nitrogens are harder nucleophiles .[13] To favor S-alkylation, you should use a correspondingly soft electrophile .

    • Alkylating Agent: Use alkylating agents with softer leaving groups. Alkyl iodides are softer than bromides, which are softer than chlorides. Using methyl iodide will favor S-alkylation more than methyl tosylate would.[13]

    • Solvent: Polar aprotic solvents like DMF and DMSO favor S-alkylation.

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at room temperature). Higher temperatures can provide the activation energy needed for the less-favored N-alkylation to occur.

Q5: I suspect disulfide formation is consuming my starting material. How can I prevent this?

A5: Preventing oxidation is critical for maintaining your active nucleophile concentration.

  • Inert Atmosphere: This is non-negotiable. Always run the reaction under a dry, inert atmosphere of nitrogen or argon. This involves degassing your solvent (by sparging with N₂/Ar for 15-30 minutes) and using glassware that has been oven or flame-dried.[14]

  • Avoid Over-basing: Use the minimum amount of base required for complete deprotonation. Excessively basic conditions can sometimes promote oxidation.

  • Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. Unnecessarily long reaction times increase the opportunity for oxidative side reactions.

Category 3: Work-up & Purification
Q6: I see a good yield in my crude LC-MS, but my final isolated yield after purification is very low. What's happening?

A6: This points to issues with product loss during the work-up or chromatographic purification.[15][16]

  • Work-up Losses: Adenine derivatives can be highly polar and may have some water solubility. If you are performing an aqueous work-up, you may be losing product to the aqueous layer. Try to back-extract the aqueous layer several times with a more polar organic solvent like ethyl acetate or even a 9:1 mixture of chloroform:isopropanol.

  • Chromatography Issues: The polar nature of the purine core can cause the product to streak or remain irreversibly adsorbed to silica gel.

    • Expert Insight:

      • Deactivate the Silica: Pre-treat your silica gel by slurrying it with your eluent system containing 0.5-1% triethylamine or ammonia. This will cap the acidic silanol groups and prevent your basic product from sticking.

      • Use a Different Stationary Phase: If silica fails, consider using alumina (neutral or basic) or reverse-phase (C18) chromatography for purification.

      • Avoid Chlorinated Solvents if Possible: Dichloromethane can sometimes be slightly acidic. If you must use it, consider adding a small amount of a basic modifier.

Recommended Protocols & Data

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended Starting PointAlternatives for TroubleshootingRationale
Substrate 8-Mercaptoadenine (1.0 eq)------
Alkylating Agent Alkyl Bromide or Iodide (1.1 - 1.5 eq)Alkyl Chloride + cat. NaI; Alkyl TosylateUse a slight excess to drive the reaction to completion. More reactive halides improve kinetics.[10]
Base K₂CO₃ (2.5 eq)NaH (1.2 eq); Cs₂CO₃ (2.0 eq)K₂CO₃ is effective, safe, and easily removed. NaH is stronger but requires more careful handling.[5][7]
Solvent Anhydrous DMF or DMSOAnhydrous AcetonitrilePolar aprotic solvents are ideal for SN2 reactions with anionic nucleophiles.[1][9]
Temperature Room Temperature (20-25 °C)0 °C to 50 °CStart at RT. Cool to 0 °C to improve selectivity; warm to 50 °C to increase rate if necessary.
Atmosphere Nitrogen or Argon---Essential to prevent oxidation of the thiolate to disulfide.[14]
Time 4 - 24 hoursMonitor by TLC/LC-MSReaction times are highly dependent on substrate and alkylating agent reactivity.
Protocol 1: General Procedure for S-Alkylation of 8-Mercaptoadenine
  • Setup: Add 8-mercaptoadenine (1.0 mmol) and anhydrous potassium carbonate (2.5 mmol, 345 mg) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF (5-10 mL) via syringe.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.2 mmol, 0.14 mL) dropwise to the stirring suspension at room temperature.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS every 2-4 hours.

  • Quench: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 25 mL).

  • Wash: Combine the organic layers and wash with brine (2x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to yield the pure product.

References

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC. (n.d.). National Center for Biotechnology Information.
  • Baker, A., et al. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Kumar, A., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances. Retrieved February 20, 2026, from [Link]

  • Thiol - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Best solvent for S-alkylation of sodium phenylsulfinate : r/Chempros. (2022, July 3). Reddit. Retrieved February 20, 2026, from [Link]

  • Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep. (n.d.). Pearson+. Retrieved February 20, 2026, from [Link]

  • Thiols (Mercaptans). (2020, March 16). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Why n-alkylation is more favorable than o-alkyation? (2016, April 13). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Improvement of selectivity/yield of Alkylation. (2023, December 23). Reddit. Retrieved February 20, 2026, from [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013, August 15). PubMed. Retrieved February 20, 2026, from [Link]

  • Late-stage adenine N6-alkylation of nucleos(t)ides and oligonucleotides via photoredox and copper co-catalytic decarboxylative C(sp3). (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Alkylation of adenine: A synthetic and computational study of the reaction mechanism. (n.d.). University of Pretoria. Retrieved February 20, 2026, from [Link]

  • Solution-phase investigation of the alkylation of 8. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Alkyl Halide Reaction Map And Summary. (2014, January 10). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. (2025, January 21). Bitesize Bio. Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Navigating Thiol vs. N7/N9 Alkylation Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving regioselectivity challenges in thiol and nitrogen alkylation. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with controlling the site of alkylation in molecules containing both thiol and nitrogen nucleophiles, particularly in heterocyclic systems like purines. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing step-by-step guidance to diagnose and resolve common problems.

Issue 1: Predominant N-Alkylation When S-Alkylation is the Desired Outcome

Question: My goal is to selectively alkylate the thiol group in my mercapto-substituted heterocycle, but I'm primarily observing alkylation on the ring nitrogens (N7/N9). How can I favor S-alkylation?

Underlying Principles: This is a classic case of competing nucleophiles. The outcome of the reaction is governed by the Hard and Soft Acids and Bases (HSAB) principle, as well as kinetic versus thermodynamic control.[1][2][3][4][5] Thiols (specifically the thiolate anion) are considered "soft" nucleophiles, while ring nitrogens are generally "harder" nucleophiles.[2][3][4] To favor S-alkylation, you need to use a "soft" electrophile and conditions that promote the nucleophilicity of the sulfur atom.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Favoring S-Alkylation start Problem: Predominant N-Alkylation step1 Step 1: Analyze the Electrophile (Alkylating Agent) start->step1 HSAB Principle step2 Step 2: Optimize the Base and pH step1->step2 Softer Electrophile Chosen step3 Step 3: Evaluate the Solvent System step2->step3 Selective Thiolate Formation step4 Step 4: Control Reaction Temperature step3->step4 Aprotic Solvent Selected end_node Outcome: Selective S-Alkylation Achieved step4->end_node Kinetic Control Favored

Caption: Workflow for troubleshooting predominant N-alkylation.

Step-by-Step Solutions:

  • Re-evaluate Your Alkylating Agent (Electrophile):

    • Causality: Hard electrophiles preferentially react with hard nucleophiles (nitrogen), while soft electrophiles react with soft nucleophiles (sulfur).[1][2][4]

    • Action: If you are using a "hard" alkylating agent like dimethyl sulfate or a Meerwein salt, switch to a "softer" one.[6] Alkyl iodides are softer than bromides, which are softer than chlorides.[4][6] For instance, using methyl iodide instead of methyl tosylate can significantly favor S-alkylation.[6]

  • Optimize the Base and Control the pH:

    • Causality: The thiol group is generally more acidic than the N-H protons of many heterocyclic systems.[7] By carefully selecting the base and controlling the pH, you can selectively deprotonate the thiol to form the more nucleophilic thiolate without significantly deprotonating the nitrogen atoms.[8][9]

    • Action: Use a base that is strong enough to deprotonate the thiol but not the ring nitrogens. A milder base like potassium carbonate (K₂CO₃) or triethylamine (TEA) is often preferred over stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) for selective S-alkylation.[10] The reaction should ideally be run at a pH slightly above the pKa of the thiol but below the pKa of the ring protons.

  • Choose the Right Solvent:

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for Sₙ2 reactions involving anionic nucleophiles.[11][12][13] Polar protic solvents (e.g., water, ethanol) can form a solvent shell around the nucleophile through hydrogen bonding, which can decrease its reactivity.[11][14] This effect can be more pronounced for the harder nitrogen nucleophile.

    • Action: Switch from a protic solvent to a polar aprotic solvent like DMF or acetonitrile. This will enhance the nucleophilicity of the thiolate and favor the Sₙ2 reaction pathway.[12]

  • Control the Reaction Temperature:

    • Causality: S-alkylation is often the kinetically favored process, meaning it has a lower activation energy and proceeds faster, especially at lower temperatures.[15][16] N-alkylation can sometimes be the thermodynamically more stable product, favored at higher temperatures and longer reaction times.[15]

    • Action: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress carefully to stop the reaction once the desired S-alkylated product is formed, before it has a chance to equilibrate to the N-alkylated product.[15]

Issue 2: Mixture of N7 and N9 Regioisomers with Low Selectivity

Question: I am performing an N-alkylation on a purine derivative, but I'm getting a mixture of N7 and N9 isomers that are difficult to separate. How can I improve the regioselectivity for the desired isomer (usually N9)?

Underlying Principles: The N7 and N9 positions of purines have different steric and electronic environments. N9 is generally less sterically hindered and often the thermodynamically more stable product.[17][18] However, the N7 position can be more nucleophilic in some cases, leading to mixtures.[19] Achieving high regioselectivity often involves exploiting steric hindrance or using specific reaction conditions to favor one isomer over the other.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Improving N9/N7 Selectivity start Problem: Low N9/N7 Regioselectivity step1 Step 1: Modify Purine Substituents start->step1 Steric Shielding step2 Step 2: Adjust Reaction Conditions step1->step2 Increased Steric Bulk at C6 step3 Step 3: Change the Alkylating Agent step2->step3 Thermodynamic vs. Kinetic Control end_node Outcome: High Regioselectivity Achieved step3->end_node Optimized Electrophile

Caption: Workflow for improving N9/N7 alkylation regioselectivity.

Step-by-Step Solutions:

  • Leverage Steric Hindrance at the C6 Position:

    • Causality: A bulky substituent at the C6 position of the purine ring can sterically shield the N7 position, making the N9 position more accessible to the alkylating agent.[19][20]

    • Action: If your synthesis allows, consider using a purine starting material with a larger group at the C6 position. For example, increasing the size of an alkoxy group at C6 from methoxy to isopropoxy has been shown to significantly improve the N9/N7 ratio.[20] In some cases, a bulky protecting group can be temporarily installed and later removed.

  • Optimize Base and Solvent for Thermodynamic Control:

    • Causality: The N9-alkylated purine is often the thermodynamically more stable isomer.[17][18] Using conditions that allow for equilibration will favor the formation of the N9 product.

    • Action: Employ a base like K₂CO₃ in DMF and consider running the reaction at a slightly elevated temperature for a longer duration to allow the initial mixture of products to equilibrate to the more stable N9 isomer.[10][20]

  • Consider the Nature of the Alkylating Agent:

    • Causality: The structure of the alkylating agent can influence regioselectivity. Bulky alkylating agents will preferentially attack the less hindered N9 position.

    • Action: If possible, using a more sterically demanding alkylating agent can improve N9 selectivity.

  • Specialized Protocols:

    • Causality: Certain protocols are specifically designed for high regioselectivity. For example, the Vorbrüggen glycosylation, while used for nucleosides, operates on a principle of silylated heterocycles that can be adapted for alkylation, sometimes favoring a specific nitrogen. Recent methods have also been developed for direct N7-alkylation using specific catalysts like SnCl₄ with silylated purines, which could be adapted to favor N9 under different conditions (thermodynamic control).[18]

    • Action: Investigate specialized literature methods for your specific purine system. For example, pre-silylation of the purine followed by alkylation can alter the regiochemical outcome.[18]

Frequently Asked Questions (FAQs)

Q1: What is the Hard and Soft Acids and Bases (HSAB) principle, and how does it apply to this regioselectivity issue?

A1: The HSAB principle is a qualitative concept that helps predict the outcome of chemical reactions. It classifies Lewis acids and bases as either "hard" or "soft".[5]

  • Hard acids and bases are small, have a high charge density, and are not easily polarizable.[2][3] Examples include protons (H⁺), Na⁺, and the nitrogen atoms in a purine ring.

  • Soft acids and bases are larger, have a lower charge density, and are more polarizable.[2][3] Examples include alkyl halides (as soft electrophiles/acids) and thiolate anions (R-S⁻) (as soft nucleophiles/bases).[4]

The core principle states that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases .[1][3][5] In the context of alkylation:

  • To favor S-alkylation (a soft-soft interaction), you should use a soft alkylating agent like an alkyl iodide.[6]

  • To favor N-alkylation (a hard-hard interaction), a harder alkylating agent like an alkyl sulfate might be used, although this is often the undesired pathway in the presence of a thiol.[6]

Q2: How does solvent choice critically impact the regioselectivity of an alkylation reaction?

A2: Solvents play a crucial role by solvating the reactants and influencing the nucleophilicity of the competing sites.[11][13][21]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have acidic protons and can form strong hydrogen bonds with anionic nucleophiles.[11][14] This creates a "solvent cage" around the nucleophile, stabilizing it and reducing its reactivity.[14] This effect can be more pronounced for smaller, harder nucleophiles.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents are polar but lack acidic protons.[11][12] They can solvate the counter-cation but do not strongly interact with the anionic nucleophile.[12] This leaves the nucleophile "naked" and highly reactive, which generally accelerates Sₙ2 reactions.[12] For selective S-alkylation, a polar aprotic solvent is usually the best choice as it maximizes the reactivity of the soft thiolate nucleophile.[12]

Q3: What is the difference between kinetic and thermodynamic control, and how can I use it to my advantage?

A3: In a reaction with two possible products, the outcome can be determined by either kinetics or thermodynamics.[15][16]

  • Kinetic Control: This occurs when the reaction is irreversible and the major product is the one that is formed the fastest (i.e., has the lowest activation energy).[15][22] These conditions typically involve low temperatures and short reaction times.[15]

  • Thermodynamic Control: This occurs when the reaction is reversible, allowing an equilibrium to be established. The major product will be the most stable one (i.e., has the lowest Gibbs free energy).[15][22][23] These conditions typically involve higher temperatures and longer reaction times to allow the initial kinetic product to revert and form the more stable thermodynamic product.[15]

To exploit this:

  • If your desired product is the kinetic product (often S-alkylation), use low temperatures and monitor the reaction to stop it before it equilibrates.

  • If your desired product is the thermodynamic product (often N9-alkylation), use higher temperatures and longer reaction times to ensure equilibrium is reached.

Q4: Can I predict which nitrogen (N7 or N9) on a purine will be alkylated?

A4: While a definitive prediction can be complex, several factors provide strong guidance:

  • Sterics: As a general rule, the N9 position is less sterically hindered than the N7 position, which is flanked by the C6 substituent and the five-membered imidazole ring.[19][20] Therefore, N9 alkylation is often favored, especially with bulky alkylating agents.[20]

  • Electronics: The relative nucleophilicity of N7 and N9 can be influenced by the substituents on the purine ring. Electron-donating groups can enhance the electron density of the ring system, affecting both positions. In some purine anions, the N7 atom has been calculated to be more nucleophilic.[19]

  • Stability: The N9-alkylated isomer is generally the more thermodynamically stable product.[17][18]

Therefore, under thermodynamically controlled conditions, N9 is the expected major product.[18] For kinetically controlled reactions, a mixture is more likely unless steric factors are dominant.

Experimental Protocols

Protocol 1: General Procedure for Selective S-Alkylation of a Mercaptopurine

This protocol is optimized to favor the formation of the S-alkylated product under kinetic control.

  • Reactant Preparation:

    • Dissolve the mercaptopurine starting material (1.0 eq) in anhydrous DMF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition:

    • Cool the solution to 0 °C in an ice bath.

    • Add a mild base, such as potassium carbonate (K₂CO₃, 1.1 eq), portion-wise over 5-10 minutes.

    • Stir the suspension at 0 °C for 30 minutes to allow for the formation of the thiolate.

  • Alkylation:

    • Add the soft alkylating agent (e.g., an alkyl iodide, 1.05 eq) dropwise to the cooled suspension.

    • Maintain the temperature at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC every 30 minutes.

  • Work-up and Purification:

    • Once the starting material is consumed (typically 1-4 hours), quench the reaction by pouring the mixture into ice-cold water.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the S-alkylated product.

Protocol 2: Analysis of S- vs. N-Alkylated Product Ratio by HPLC

This protocol provides a general method for quantifying the regioselectivity of the alkylation reaction.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the aliquot in a vial containing 1 mL of a 50:50 mixture of mobile phase A and mobile phase B.

    • Vortex the sample and filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (General Reverse-Phase Method):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and ramp up to a high percentage of mobile phase B (e.g., 95%) over 15-20 minutes. This will need to be optimized for your specific compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where all isomers have significant absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, S-alkylated product, and N-alkylated isomers based on their retention times (S-alkylated products are often less polar and have longer retention times than N-alkylated isomers in reverse-phase HPLC).

    • Integrate the peak areas for each product. The product ratio can be estimated from the relative peak areas (assuming similar molar absorptivity). For precise quantification, calibration curves with isolated standards should be used.

Data Summary

FactorCondition Favoring S-Alkylation (Soft Nucleophile)Condition Favoring N-Alkylation (Harder Nucleophile)Rationale
Electrophile Soft (e.g., CH₃I, Benzyl Bromide)Hard (e.g., (CH₃)₂SO₄, Meerwein's salt)HSAB Principle: Soft-soft and hard-hard interactions are preferred.[1][2][4]
Solvent Polar Aprotic (DMF, Acetonitrile)Polar Protic (Ethanol, Water) may favor N-alkylation if S-nucleophile is deactivated.Aprotic solvents enhance nucleophilicity of anions.[12]
Base Mild Base (K₂CO₃, TEA)Strong Base (NaH, LDA) - may deprotonate both sites, leading to mixtures.Selective deprotonation of the more acidic thiol.[7][10]
Temperature Low Temperature (0 °C to RT)High TemperatureS-alkylation is often the kinetic product; N-alkylation can be thermodynamic.[15]
Control Kinetic ControlThermodynamic ControlFavors the fastest-forming product vs. the most stable product.[15]

References

  • Quora. (2018, May 13).
  • Chemistry LibreTexts. (2014, August 7). 8.
  • ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models.
  • Master Organic Chemistry. (2022, August 19).
  • PubMed. (n.d.). Biochemical significance of the hard and soft acids and bases principle.
  • PubMed. (2006, November 10). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1.
  • ACS Publications. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry.
  • Fiveable. (2025, August 15). Kinetic vs. Thermodynamic Enolates Definition - Organic Chemistry Key Term.
  • AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept.
  • ACS Publications. (2006, October 18). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1 | The Journal of Organic Chemistry.
  • University of Massachusetts Lowell. (n.d.). 1. HARD AND SOFT ACIDS AND BASES (HSAB).
  • University of Massachusetts Lowell. (n.d.). Hard-Soft Acid-Base Theory.
  • Wikipedia. (n.d.). HSAB theory.
  • PMC. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
  • ACS Publications. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents | ACS Omega.
  • YouTube. (2014, June 30). Solvent Effects on Sn2 Reactions.
  • ResearchGate. (2025, August 6). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1.
  • MDPI. (2000, December 15). Regioselectivity of Electrophilic Attack on 4-Methyl-1-Thioxo-1,2,4,5-Tetrahydro[11][12][23]Triazolo[4,3-A]Quinazolin-5-One Part 2: Reactions on Nitrogen Atom.

  • Journal of Chemical Education. (1988, October). Understanding product optimization: Kinetic versus thermodynamic control.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • ResearchGate. (2025, August 6). Novel derivatives of 6-mercaptopurine: Synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines | Request PDF.
  • PubMed. (n.d.). Alkylation of 6-mercaptopurine (6-MP) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides: S6-(N-alkyl-N-alkoxycarbonyl)aminomethyl-6-MP prodrug structure effect on the dermal delivery of 6-MP.
  • PubMed. (2000, November 15).
  • ResearchGate. (2025, August 7).
  • ResearchGate. (n.d.). (PDF)
  • Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (2018, December 25).
  • Introduction to Organic Chemistry. (n.d.). 10.10. Regioselectivity and Substituent Effects.
  • PMC. (2022, March 11).
  • Research Solutions Pages. (n.d.).
  • ECHEMI. (n.d.).
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
  • ResearchGate. (2016, April 13).
  • Journal of Materials and Environmental Science. (n.d.).
  • ResearchGate. (2025, August 7). Chemoselective Protection of Thiols versus Alcohols and Phenols. The Tosvinyl Group. | Request PDF.
  • Chemistry Steps. (2021, December 14). Reactions of Thiols.
  • HORIBA. (n.d.).
  • PMC. (n.d.).
  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Wikipedia. (n.d.).
  • University of Bucharest. (n.d.). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE).
  • Master Organic Chemistry. (2017, May 26).
  • YouTube. (2022, October 11).
  • Durgapur Govt. College. (n.d.). Module 1 Regioselective, Regio-specific and Chemoselective reactions.

Sources

Optimal pH conditions for 8-mercaptoadenine nucleophilic attacks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nucleoside Analog Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below is the technical dossier regarding the optimization of 8-Mercaptoadenine (8-MA) for nucleophilic attack reactions (specifically S-alkylation and conjugation).

The Theoretical Foundation (The "Why")

To optimize the reactivity of 8-mercaptoadenine, one must understand its tautomeric landscape . 8-MA does not exist simply as a fixed thiol. In neutral aqueous solution, it predominantly exists in the thione form (C=S), which is a poor nucleophile.

To trigger a nucleophilic attack, you must drive the equilibrium toward the thiolate anion (


). This is strictly pH-dependent.
  • pH < 7.0 (Inactive): The molecule exists as the N7-H thione. The sulfur is double-bonded and protonated at the nitrogen. Nucleophilicity is negligible.

  • pH ~ pKa (Transition): The thiol group (pKa

    
     7.5 - 8.2 depending on ionic strength) begins to deprotonate.
    
  • pH > 8.5 (Active): The thiolate anion dominates. This species is a "soft" nucleophile, highly reactive toward alkyl halides, maleimides, and gold surfaces (SERS applications).

📉 Visualizing the Activation Pathway

The following diagram illustrates the critical transition from the inactive thione to the reactive thiolate.

8MA_Activation Thione Thione Form (Inactive Nucleophile) pH < 7.0 Transition Deprotonation Event (pKa ~ 7.8) Thione->Transition + Base (OH⁻) Thiolate Thiolate Anion (S⁻) (Active Nucleophile) pH > 8.5 Transition->Thiolate Equilibrium Shift Product S-Substituted Product Thiolate->Product + Electrophile (R-X)

Figure 1: The pH-dependent activation pathway of 8-Mercaptoadenine from inactive thione to reactive thiolate.

Optimization Guide (The "How")

The "Goldilocks" Zone: pH 8.0 – 9.0

While higher pH increases nucleophilicity, it also increases the rate of disulfide bond formation (oxidation) and hydrolysis of your electrophile.

ParameterRecommended ConditionScientific Rationale
Optimal pH 8.0 – 8.5 Ensures >90% thiolate formation without promoting rapid hydrolysis of electrophiles (e.g., NHS esters or alkyl halides).
Buffer System PBS-EDTA or Carbonate EDTA (1-5 mM) is critical to chelate divalent cations (

,

) that catalyze oxidation.
Solvent DMSO / DMF (Co-solvent) 8-MA has poor aqueous solubility. Dissolve in organic solvent first, then dilute into buffer.
Reducing Agent TCEP (1.1 eq) Unlike DTT, TCEP is stable at higher pH and does not compete in S-alkylation reactions.

Standard Operating Procedure (SOP): S-Alkylation

Use this protocol as a baseline for conjugating 8-MA to alkyl halides or maleimides.

🧪 Reagents[1][2][3][4][5][6][7]
  • Stock A: 8-Mercaptoadenine (50 mM in dry DMSO).

  • Stock B: Electrophile (e.g., Methyl Iodide, Maleimide-Linker) (55 mM in dry DMSO).

  • Buffer: 0.1 M Sodium Phosphate, pH 8.2, containing 2 mM EDTA.

  • Reductant: TCEP-HCl (neutralized).

⚙️ Workflow
  • Solubilization: Dissolve 8-MA in DMSO. If it resists, mild sonication or slight warming (40°C) is acceptable.

  • Reduction (Critical): Add 1.1 equivalents of TCEP to Stock A and incubate for 15 minutes. Note: Commercial 8-MA often contains significant disulfide dimers.

  • pH Adjustment: Dilute the reduced Stock A into the Buffer. Final solvent ratio should be <20% DMSO to prevent precipitation of buffer salts, though 8-MA tolerates high organic content.

  • Reaction: Add Stock B (Electrophile) dropwise with stirring.

  • Incubation: React for 2–4 hours at Room Temperature under Nitrogen/Argon atmosphere.

S_Alkylation_Workflow Start Start: 8-MA Solid Solubilize 1. Solubilize in DMSO (Stock A) Start->Solubilize Reduce 2. Add TCEP (Cleave Disulfides) Solubilize->Reduce Buffer 3. Dilute in Phosphate Buffer (pH 8.2, +EDTA) Reduce->Buffer React 4. Add Electrophile (N₂ Atmosphere) Buffer->React Thiolate Generated Purify 5. HPLC/TLC Purification React->Purify

Figure 2: Step-by-step workflow for the S-alkylation of 8-Mercaptoadenine.

Troubleshooting & FAQs

Q: My reaction yield is low (<20%). What is happening?

A: This is usually due to oxidation or competition .

  • Check Oxidation: Run a TLC or LC-MS. If you see a mass corresponding to the dimer (Disulfide), your reaction environment contained too much oxygen or metal ions. Fix: Increase TCEP and degas buffers.

  • Check pH: If pH < 7.5, the sulfur is protonated and inactive. Fix: Adjust pH to 8.5.

Q: I am seeing N-alkylation byproducts. How do I prevent this?

A: Adenine has competing nucleophilic nitrogens (N3, N7, N9).

  • Cause: "Hard" electrophiles (like simple alkyl halides) can attack nitrogens.

  • Solution: The thiolate (

    
    ) is a soft  nucleophile. Use "soft" electrophiles like maleimides , iodoacetamides , or 
    
    
    
    -halo carbonyls
    . Ensure the pH is high enough (8.0+) to maximize the thiolate character, which is far more nucleophilic than the neutral ring nitrogens.
Q: The 8-MA precipitates when I add the buffer.

A: 8-MA is hydrophobic.

  • Solution: Maintain a higher percentage of organic co-solvent (e.g., 30-50% DMSO or DMF) during the reaction. Alternatively, increase the pH to 9.0 temporarily to fully ionize the thiol, which drastically improves solubility, though you must monitor the stability of your electrophile.

References

  • Thiol pKa and Reactivity: Evaluation and optimization of reduction and alkylation methods to maximize peptide identification. (Discusses pH dependence of thiol alkylation, applicable to purine thiols).

  • Tautomerism of Purines: Role of tautomerism in RNA biochemistry. (Provides grounding on the N-H vs S-H tautomeric shifts in adenine derivatives).

  • Chemical Properties: 8-Mercaptoadenine Product Data & Safety. (Physical properties and solubility data).

  • Nucleophilic Mechanisms: Biological Nucleophilic Substitution Reactions.[1] (Foundational mechanism of thiolate attack).

Sources

Technical Support Center: Detecting Disulfide Contamination in Purine Thiol Samples via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of purine thiols and their disulfide contaminants. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification and characterization of these critical compounds. Thiopurine drugs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are vital in treating a range of diseases, from cancer to autoimmune disorders.[1][2] However, their efficacy and safety are contingent on their metabolic activation and the avoidance of unwanted side reactions, such as the formation of disulfide-linked dimers.

The inherent reactivity of the thiol group makes these molecules susceptible to oxidation, leading to the formation of disulfide contaminants. This can occur during sample synthesis, storage, or even during the analytical process itself, leading to inaccurate quantification and potential misinterpretation of experimental results.[3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of LC-MS analysis of purine thiols and ensure the integrity of your data.

I. The Challenge: Thiol-Disulfide Interchange

The primary challenge in analyzing purine thiols is their propensity to undergo oxidation to form disulfides. This is a thiol-disulfide exchange reaction where two thiol molecules react to form a disulfide bond.[4] This process can be accelerated by factors such as pH, temperature, and the presence of metal ions.[5][6]

Caption: Equilibrium between purine thiol and its disulfide form.

II. Troubleshooting Guide: Answering Your "What Ifs"

This section addresses specific problems you might encounter during your LC-MS analysis in a question-and-answer format.

Sample Preparation & Stability

Question: I suspect my purine thiol sample is degrading before I can even inject it. What are the best practices for sample handling and storage to prevent disulfide formation?

Answer: This is a critical first step, as the integrity of your results depends on a stable sample. Here’s a breakdown of best practices:

  • pH is Paramount: The thiol group is more susceptible to oxidation at higher pH values.[5] Therefore, it is crucial to maintain a slightly acidic pH (ideally below 6.5) for your samples and standards.[5] You can achieve this by dissolving your samples in a buffer with a pH in this range.

  • Temperature Control: Store your stock solutions and prepared samples at low temperatures, preferably at -70°C for long-term storage.[2][7] For short-term storage (a few hours), 4°C is acceptable, but processing should be done as quickly as possible.[2][7]

  • Chelating Agents: Metal ions can catalyze the oxidation of thiols. The addition of a chelating agent like EDTA to your sample solvent can help to sequester these ions and prevent them from participating in redox reactions.[5][6]

  • Alkylation as a Protective Strategy: For certain applications where you only need to quantify the initial amount of the free thiol, you can "cap" the thiol group by derivatizing it with an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide (IAM).[8][9][10] This prevents the formation of disulfides during sample workup and analysis.

Question: I see an unexpected peak in my chromatogram with a mass corresponding to the disulfide dimer. How can I confirm its identity?

Answer: The appearance of a disulfide peak is a common issue. Here’s a systematic approach to confirm its identity:

  • Mass-to-Charge Ratio (m/z) Confirmation: The most straightforward confirmation is to check if the m/z of the unexpected peak corresponds to the expected mass of the disulfide dimer. Remember to account for the expected adducts in your mass spectrometer (e.g., [M+H]+, [M+Na]+).

  • Tandem Mass Spectrometry (MS/MS): Fragment the precursor ion of the suspected disulfide peak. The fragmentation pattern should be consistent with the structure of the disulfide. You would expect to see fragments corresponding to the purine thiol monomer.

  • Induce Disulfide Formation: Intentionally expose a standard solution of your purine thiol to oxidizing conditions (e.g., by increasing the pH or adding a mild oxidizing agent like hydrogen peroxide). If the peak increases in intensity, it strongly suggests it is the disulfide dimer.[11]

  • Reduction Experiment: Treat your sample with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) prior to LC-MS analysis.[12] If the suspected disulfide peak disappears or significantly decreases, and the corresponding thiol peak increases, this provides strong evidence for its identity.

LC Method Development & Optimization

Question: My purine thiol and its disulfide co-elute or have poor peak shape. How can I improve my chromatographic separation?

Answer: Achieving good chromatographic separation is key for accurate quantification. Here are some strategies:

  • Column Choice: A C18 column is a good starting point for reversed-phase chromatography of these relatively polar molecules. However, if you are experiencing co-elution, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

  • Mobile Phase Optimization:

    • pH: As with sample stability, the pH of the mobile phase is critical. An acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile) will keep the thiol group protonated and can improve peak shape and retention.

    • Gradient Elution: A well-designed gradient can effectively separate the more polar thiol from the less polar disulfide. Start with a high aqueous percentage and gradually increase the organic solvent.

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also impact resolution and peak shape. Slower flow rates and slightly elevated temperatures can sometimes improve peak symmetry.

Table 1: Recommended Starting LC-MS Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmGood general-purpose column for these analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic environment to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase.
Gradient 5-95% B over 10 minutesA good starting point for separation.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CCan improve peak shape and reduce viscosity.
Injection Vol. 5 µLA typical injection volume.
Ionization Mode Positive Electrospray (ESI+)Purine thiols ionize well in positive mode.
MS Scan Mode Full Scan & Targeted MS/MSFor identification and quantification.
MS Detection & Data Interpretation

Question: I'm seeing multiple adducts for my purine thiol and its disulfide, which is complicating my data analysis. How can I minimize this?

Answer: Adduct formation is common in electrospray ionization.[13][14][15] Here's how to manage it:

  • Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to minimize the presence of sodium and potassium salts, which are common sources of adducts.[16][17]

  • Source Optimization: Carefully optimize your ion source parameters, such as the capillary voltage and gas temperatures. Sometimes, reducing the source temperature can decrease the formation of certain adducts.

  • Data Processing: In your data analysis software, you can often specify the expected adducts for your compounds of interest. This will allow the software to correctly identify and integrate the peaks corresponding to different adducts of the same molecule.

Question: My signal intensity is low and inconsistent. What could be the cause?

Answer: Low and inconsistent signal can be frustrating. Here are some potential culprits and solutions:

  • Ion Suppression: The sample matrix can interfere with the ionization of your analytes, leading to a suppressed signal.[16][18]

    • Improve Sample Cleanup: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[18]

    • Modify Chromatography: Adjust your LC method to separate your analytes from the regions where matrix components elute.

  • Source Contamination: A dirty ion source can lead to poor ionization efficiency and inconsistent signal. Regularly clean the ion source according to the manufacturer's recommendations.[16]

  • Instrumental Issues: Ensure that your LC and MS systems are properly calibrated and maintained. Check for leaks in the LC system and ensure a stable spray in the MS source.[16][19]

III. FAQs: Foundational Knowledge for Success

Q1: What is the mechanism of disulfide formation in purine thiol samples?

The formation of disulfides from thiols is an oxidation reaction. In the presence of an oxidizing agent or under conditions that favor oxidation (like alkaline pH), two thiol molecules can each lose a proton and an electron to form a disulfide bond (-S-S-).

Q2: Can the disulfide be converted back to the thiol during LC-MS analysis?

While less common than oxidation, in-source reduction of disulfides can sometimes occur, though it's not a typical phenomenon. More controlled reduction can be achieved by using electrochemical detection methods upstream of the mass spectrometer.[20][21][22]

Q3: Are there alternative detection methods to MS for disulfides?

Yes, electrochemical detection (ECD) is a highly sensitive and selective method for the detection of both thiols and disulfides.[20][21] It can be used in conjunction with LC and can provide complementary information to MS.

Q4: How can I quantify both the thiol and the disulfide in the same run?

By developing a robust LC method that separates the two species and using a mass spectrometer for detection, you can quantify both the purine thiol and its disulfide dimer in a single analysis. You will need to prepare calibration curves for both analytes to ensure accurate quantification.

Q5: What are some common purine thiols I might be working with?

The most common purine thiols in a research and clinical setting are 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), which are used as immunosuppressants and in cancer therapy.[1][2][23][24] Their metabolites are also of significant interest.[2][25][26]

Caption: Workflow for LC-MS analysis of purine thiols.

IV. References

  • Springer Nature Experiments. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]

  • Yoo, I-Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine, 38(3), 255-260. [Link]

  • LCGC International. (2026, January 20). Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells. [Link]

  • ResearchGate. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. [Link]

  • PubMed. (1995). Determination of thiols and disulfides using high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Applications, 672(1), 73-80. [Link]

  • PMC. (2025, December 11). Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells. [Link]

  • PubMed. (2018). Analytical and Clinical Validation of an LC-MS/MS Method to Measure Thiopurine S-methyltransferase Activity by Quantifying d3-6-MMP. Clinical Chemistry and Laboratory Medicine, 56(4), 599-607. [Link]

  • PubMed. (1991). Simultaneous detection of thiol- and disulfide-containing peptides by electrochemical high-performance liquid chromatography with identification by mass spectrometry. Analytical Biochemistry, 197(1), 133-139. [Link]

  • PMC. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. [Link]

  • PMC. A novel electrochemical method for efficient reduction of disulfide bonds in peptides and proteins prior to MS detection. [Link]

  • ResearchGate. (2025, August 6). Simultaneous LC/MS/MS Determination of Thiols and Disulfides in Urine Samples Based on Differential Labeling with Ferrocene-Based Maleimides. [Link]

  • Concordia University Research Repository. (2017, July 31). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. [Link]

  • PubMed. (1990). Desulfuration of 6-mercaptopurine. The basis for the paradoxical cytotoxicity of thiopurines in cultured human leukemic cells. Biochemical Pharmacology, 39(11), 1855-1864. [Link]

  • MDPI. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

  • Rapid Novor. (2024, August 1). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. [Link]

  • PMC. (2021, December 17). Thiol profiling in cancer cell lines by HPLC-mass spectrometry. [Link]

  • Antec Scientific. Disulfide bond reduction. [Link]

  • University of Waterloo. (2011, July 29). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. [Link]

  • ResearchGate. (2016, May 2). How to prevent disulfide bond scrambling?[Link]

  • Electrochemical Detection of Low-Molecular-Mass Thiols Based on the Cleavage of Disulfide Bond on Gold Electrode. (2014). International Journal of Electrochemical Science, 9, 2978-2986. [Link]

  • Taylor & Francis Online. (2018, January 23). Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process. [Link]

  • Shimadzu. LCMS Troubleshooting Tips. [Link]

  • Current Protocols in Protein Science. (2017). Analysis of Disulfide Bond Formation. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Formation of 6-thioguanine and 6-mercaptopurine from their 9-alkyl derivatives in mice. (1983). Cancer Research, 43(1), 123-127. [Link]

  • Semantic Scholar. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. [Link]

  • PubMed. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 35(10), 2514-2520. [Link]

  • PharmGKB. Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • LCGC International. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • PubMed. (2001). Effect of the glutathione/glutathione disulfide redox couple on thiopurine methyltransferase. European Journal of Pharmaceutical Sciences, 13(1), 47-54. [Link]

  • ResearchGate. Common types of adducts in LC-MS. [Link]

  • ResearchGate. (2024, December 11). A Rapid and Reliable Absorbance Assay to Identify Drug–Drug Interactions with Thiopurine Drugs. [Link]

  • PubMed. (2007). Simultaneous LC/MS/MS determination of thiols and disulfides in urine samples based on differential labeling with ferrocene-based maleimides. Analytical Chemistry, 79(18), 7049-7058. [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

  • Semantic Scholar. (2024, December 19). A Rapid and Reliable Absorbance Assay to Identify Drug–Drug Interactions with Thiopurine Drugs. [Link]

  • Waters. What are common adducts in ESI mass spectrometry?[Link]

  • Rapid Novor. (2025, September 17). Disulfide Bond Analysis LC-MS Service. [Link]

  • LCGC International. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • UC Riverside. Useful Mass Differences. [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • PMC. Quantification of Thiols and Disulfides. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of Hsp90 Inhibitors: 9-Benzyl-8-Thioladenine vs. Geldanamycin in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

In the landscape of cancer therapeutics, Heat shock protein 90 (Hsp90) has emerged as a critical target.[1][2] This molecular chaperone is responsible for the conformational maturation and stability of a multitude of client proteins, many of which are integral to oncogenic signaling pathways.[1][3] Consequently, the inhibition of Hsp90 presents a promising strategy for the simultaneous disruption of multiple cancer-promoting pathways.[4]

This guide provides a comprehensive comparison of two prominent classes of Hsp90 inhibitors: the purine-based inhibitor, exemplified by 9-benzyl-8-thioladenine, and the natural product ansamycin, Geldanamycin. We will delve into their mechanisms of action, comparative potency in key biochemical assays, and provide detailed protocols for researchers to conduct their own evaluations.

The Contenders: A Tale of Two Scaffolds

Geldanamycin , a benzoquinone ansamycin isolated from Streptomyces hygroscopicus, was one of the first identified Hsp90 inhibitors.[3] It exerts its effect by binding to the N-terminal ATP-binding pocket of Hsp90, thereby competitively inhibiting the ATPase activity essential for the chaperone's function.[5][6] This inhibition leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins.[3] Despite its potent anti-tumor activity, the clinical development of Geldanamycin has been hampered by issues of hepatotoxicity and poor solubility.[3][7]

9-Benzyl-8-thioladenine belongs to a class of synthetic purine-based Hsp90 inhibitors. These inhibitors were rationally designed to mimic the binding of ATP to the N-terminal domain of Hsp90.[7] A notable and highly potent derivative in this class is PU-H71.[2][8][9][10] These purine-scaffold inhibitors have shown promise due to their high potency, selectivity, and improved pharmacological properties compared to the first-generation inhibitors.[7]

At the Bench: Comparing Potency

A direct comparison of the potency of Hsp90 inhibitors is crucial for drug development and mechanistic studies. The half-maximal inhibitory concentration (IC50) is a key metric, but its value is highly dependent on the assay format. Here, we compare the reported potencies of Geldanamycin and the 9-benzyl-8-thioladenine analog, PU-H71, in two common Hsp90 biochemical assays: the ATPase activity assay and the fluorescence polarization (FP) competitive binding assay.

InhibitorAssay TypeTargetReported IC50/K_dReference
Geldanamycin ATPase Activity AssayYeast Hsp904.8 µM[4]
Filter Binding AssayHuman Hsp90α0.4 µM (K_d)[11]
Fluorescence PolarizationHuman Hsp90α~20 nM[12]
PU-H71 Fluorescence PolarizationHsp9051 nM[8]
BIIB021 (Purine-based) Binding AffinityHsp901.7 nM[6]
17-AAG (Geldanamycin analog) Binding AffinityHsp904.6 nM[6]

Expert Interpretation: The data highlights that both classes of inhibitors exhibit potent, nanomolar-range inhibition of Hsp90 in competitive binding assays like fluorescence polarization. The purine-based inhibitors, such as BIIB021, have demonstrated slightly higher affinity in direct comparisons with Geldanamycin analogs.[6] The micromolar IC50 value for Geldanamycin in the ATPase assay is likely a reflection of the lower sensitivity of this assay format for high-affinity inhibitors and the specific conditions used.[4] For lead optimization and ranking of potent inhibitors, the fluorescence polarization assay is often preferred due to its high sensitivity and direct measurement of binding affinity.

Under the Hood: Mechanism of Action

Both Geldanamycin and 9-benzyl-8-thioladenine are competitive inhibitors that target the N-terminal ATP-binding pocket of Hsp90. By occupying this site, they prevent the binding of ATP, which is a critical step in the Hsp90 chaperone cycle. The inability of Hsp90 to hydrolyze ATP stalls the chaperone in an open conformation, preventing the proper folding and maturation of its client proteins. This ultimately leads to the ubiquitination and degradation of these client proteins by the proteasome.

cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibitor Action Unfolded Client Unfolded Client Hsp70/Hsp40 Hsp70/Hsp40 Unfolded Client->Hsp70/Hsp40 Binds Hsp90 (Open) Hsp90 (Open) Hsp70/Hsp40->Hsp90 (Open) Transfers Client Hsp90-Client Complex (Intermediate) Hsp90-Client Complex (Intermediate) Hsp90 (Open)->Hsp90-Client Complex (Intermediate) Inhibited Hsp90 Inhibited Hsp90 Hsp90 (Open)->Inhibited Hsp90 ATP ATP ATP->Hsp90-Client Complex (Intermediate) Binds Hsp90-Client Complex (Closed) Hsp90-Client Complex (Closed) Hsp90-Client Complex (Intermediate)->Hsp90-Client Complex (Closed) Conformational Change Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation Hsp90-Client Complex (Intermediate)->Ubiquitin-Proteasome\nDegradation Leads to Hsp90-Client Complex (Closed)->Hsp90 (Open) ATP Hydrolysis ADP + Pi ADP + Pi Hsp90-Client Complex (Closed)->ADP + Pi Folded Client Folded Client Hsp90-Client Complex (Closed)->Folded Client Releases Inhibitor Geldanamycin or 9-Benzyl-8-thioladenine Inhibitor->Hsp90 (Open) Competitively Binds to ATP Pocket

Caption: Hsp90 chaperone cycle and points of inhibition.

Experimental Corner: Protocols for Potency Determination

To empower researchers in their Hsp90 inhibitor screening programs, we provide a detailed, step-by-step protocol for a fluorescence polarization (FP) competitive binding assay. This assay is robust, high-throughput, and directly measures the binding of an inhibitor to Hsp90.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the displacement of a fluorescently labeled Hsp90 inhibitor (e.g., FITC-Geldanamycin) from the Hsp90 N-terminal binding pocket by a test compound. The principle relies on the fact that the large Hsp90-probe complex tumbles slowly in solution, resulting in a high FP signal. When a test compound displaces the probe, the smaller, free probe tumbles faster, leading to a decrease in the FP signal.

cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagents Prepare Reagents: - Hsp90 Protein - FITC-Geldanamycin - Assay Buffer - Test Compounds Add_Inhibitor Add serial dilutions of test compound or Geldanamycin (control) Reagents->Add_Inhibitor Plate Prepare 384-well black plate Plate->Add_Inhibitor Add_Hsp90 Add Hsp90 protein Add_Inhibitor->Add_Hsp90 Add_Probe Add FITC-Geldanamycin Add_Hsp90->Add_Probe Incubate Incubate at room temperature Add_Probe->Incubate Read_Plate Read fluorescence polarization Incubate->Read_Plate Plot_Data Plot % Inhibition vs. Log[Inhibitor] Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for Hsp90 Fluorescence Polarization Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X working solution of recombinant human Hsp90α in assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 2 mM DTT). The final concentration in the well should be empirically determined but is typically in the low nanomolar range (e.g., 20-50 nM).

    • Prepare a 2X working solution of FITC-labeled Geldanamycin in assay buffer. The final concentration should be below its K_d for Hsp90 to ensure assay sensitivity (e.g., 5-10 nM).

    • Prepare serial dilutions of the test compounds (e.g., 9-benzyl-8-thioladenine) and a reference inhibitor (Geldanamycin) in assay buffer.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the serially diluted test compounds or reference inhibitor to the appropriate wells.

    • Add 5 µL of assay buffer to the "no inhibitor" (maximum signal) and "no Hsp90" (minimum signal) control wells.

    • Add 10 µL of the 2X Hsp90 working solution to all wells except the "no Hsp90" controls. Add 10 µL of assay buffer to the "no Hsp90" wells.

    • Initiate the reaction by adding 10 µL of the 2X FITC-Geldanamycin working solution to all wells.

  • Incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for a predetermined time (e.g., 2-4 hours) to allow the binding to reach equilibrium. The plate should be protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader equipped with appropriate filters for FITC (Excitation ~485 nm, Emission ~525 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test well, mP_min is the average millipolarization of the "no Hsp90" control, and mP_max is the average millipolarization of the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Concluding Remarks

Both 9-benzyl-8-thioladenine and Geldanamycin are potent inhibitors of Hsp90 that function by competitively binding to the N-terminal ATP pocket. While both show efficacy in the nanomolar range in biochemical binding assays, the purine-based scaffold of 9-benzyl-8-thioladenine and its analogs like PU-H71 often exhibit superior potency and have been developed to overcome the pharmacological limitations of Geldanamycin. For researchers aiming to characterize novel Hsp90 inhibitors, the fluorescence polarization competitive binding assay offers a robust and sensitive platform for determining inhibitor potency and mechanism of action. The choice of inhibitor and assay methodology should be guided by the specific research question, with careful consideration of the inherent advantages and limitations of each approach.

References

  • Rowlands, M. G., et al. (2004). High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. Analytical Biochemistry, 327(2), 176-183. Retrieved from [Link]

  • Tato, I., et al. (2024). Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy. International Journal of Molecular Sciences, 25(11293). Retrieved from [Link]

  • Carreras, C. W., et al. (2003). A filter binding assay for the geldanamycin-heat shock protein 90 interaction. Analytical Biochemistry, 317(1), 40-46. Retrieved from [Link]

  • O'Brien, Z., et al. (2024). Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage. Cancers, 16(23), 4298. Retrieved from [Link]

  • Roe, S. M., et al. (1999). Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics radicicol and geldanamycin. Journal of Medicinal Chemistry, 42(2), 260-266. Retrieved from [Link]

  • Kim, J., et al. (2004). Development of a fluorescence polarization assay for the molecular chaperone Hsp90. Journal of Biomolecular Screening, 9(5), 375-381. Retrieved from [Link]

  • Shah, S. K., et al. (2018). First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile. Investigational New Drugs, 36(4), 588-598. Retrieved from [Link]

  • Jhaveri, K., et al. (2009). Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models. Clinical Cancer Research, 15(10), 3469-3478. Retrieved from [Link]

  • Jhaveri, K., et al. (2009). Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models. PubMed. Retrieved from [Link]

  • Llauger-Bufi, M., et al. (2005). 8-Arylsulfanyl, 8-arylsulfinyl, and 8-arylsulfonyl adenine derivatives as potent inhibitors of heat shock protein 90. Journal of Medicinal Chemistry, 48(8), 2875-2885. Retrieved from [Link]

  • Carreras, C. W., et al. (2003). A filter binding assay for the geldanamycin-heat shock protein 90 interaction. PubMed. Retrieved from [Link]

  • Burlison, J. A., et al. (2006). A fluorescence polarization assay for inhibitors of Hsp90. Journal of Biomolecular Screening, 11(4), 385-393. Retrieved from [Link]

  • Chiosis, G., et al. (2006). Discovery and development of heat shock protein 90 inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1183-1191. Retrieved from [Link]

  • Peyrat, J. F., et al. (2010). Inhibitors of the heat shock protein 90: from cancer clinical trials to neurodegenerative diseases. Atlas of Genetics and Cytogenetics in Oncology and Haematology. Retrieved from [Link]

  • Wurnig, P., et al. (2023). Development of the first geldanamycin-based HSP90 degraders. Frontiers in Chemistry, 11, 1219883. Retrieved from [Link]

  • Van der horst, R., et al. (2024). Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity. RSC Medicinal Chemistry. Retrieved from [Link]

  • Shai, E., et al. (2024). New Class of Hsp90 C-Terminal Domain Inhibitors with Anti-tumor Properties against Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Proisy, N., & I'Anson, I. A. (2022). Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry. Journal of Medicinal Chemistry, 65(1), 14-31. Retrieved from [Link]

  • Jabłońska, A., et al. (2017). Geldanamycin and its derivatives as Hsp90 inhibitors. Postepy Higieny i Medycyny Doswiadczalnej, 71, 406-417. Retrieved from [Link]

Sources

A Comparative Cytotoxicity Analysis for Drug Discovery: 6-Mercaptopurine vs. 6-Amino-9-benzyl-9H-purine-8-thiol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, purine analogs represent a cornerstone of chemotherapy. Their structural similarity to endogenous purines allows them to function as antimetabolites, disrupting nucleic acid synthesis and triggering cell death in rapidly proliferating cancer cells. This guide provides an in-depth comparison of the well-established cytotoxic agent, 6-mercaptopurine (6-MP), with the less-characterized, yet promising, 6-Amino-9-benzyl-9H-purine-8-thiol. We will delve into their mechanisms of action, present available experimental data on their cytotoxic profiles, and provide standardized protocols for their evaluation.

Introduction to the Compounds

6-Mercaptopurine (6-MP) is a clinically utilized thiopurine analog approved for the treatment of acute lymphoblastic leukemia (ALL) and has applications in autoimmune diseases.[1][2] It functions as a prodrug, requiring intracellular metabolic activation to exert its cytotoxic effects.

6-Amino-9-benzyl-9H-purine-8-thiol is a synthetic purine derivative. The introduction of a benzyl group at the N9 position and a thiol group at the C8 position are modifications that can significantly influence the compound's biological activity. While extensive cytotoxic data for this specific molecule is not widely published, the cytotoxicity of related 9-benzylpurine and 8-thiopurine derivatives has been explored in cancer research, suggesting potential anticancer activity.[3][4]

Mechanism of Cytotoxicity

The cytotoxic actions of purine analogs are primarily mediated by their interference with DNA and RNA synthesis.[5][6]

6-Mercaptopurine: A Multi-faceted Approach to Cell Death

The cytotoxicity of 6-MP is a result of its complex intracellular metabolism. Once it enters the cell, it is converted to its active metabolites, principally thioguanine nucleotides (TGNs).[2] These TGNs are then incorporated into DNA and RNA, leading to fraudulent nucleic acid strands. This incorporation is a key mechanism of its cytotoxicity, triggering DNA mismatch repair pathways that ultimately lead to cell cycle arrest and apoptosis (programmed cell death).[2]

Furthermore, 6-MP metabolites can inhibit de novo purine synthesis, further depriving the cancer cells of the necessary building blocks for DNA and RNA replication.[2][6]

6-Mercaptopurine 6-Mercaptopurine Intracellular Metabolism Intracellular Metabolism 6-Mercaptopurine->Intracellular Metabolism Thioguanine Nucleotides (TGNs) Thioguanine Nucleotides (TGNs) Intracellular Metabolism->Thioguanine Nucleotides (TGNs) Incorporation into DNA/RNA Incorporation into DNA/RNA Thioguanine Nucleotides (TGNs)->Incorporation into DNA/RNA Inhibition of de novo Purine Synthesis Inhibition of de novo Purine Synthesis Thioguanine Nucleotides (TGNs)->Inhibition of de novo Purine Synthesis DNA Damage & Mismatch Repair DNA Damage & Mismatch Repair Incorporation into DNA/RNA->DNA Damage & Mismatch Repair Apoptosis Apoptosis Inhibition of de novo Purine Synthesis->Apoptosis Cell Cycle Arrest Cell Cycle Arrest DNA Damage & Mismatch Repair->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis

Caption: Metabolic activation and cytotoxic mechanism of 6-Mercaptopurine.

6-Amino-9-benzyl-9H-purine-8-thiol: A Potential for Novel Interactions

Direct experimental evidence for the precise mechanism of 6-Amino-9-benzyl-9H-purine-8-thiol is limited. However, based on its structural features, we can hypothesize its potential modes of action. The presence of the purine scaffold suggests that it may also act as an antimetabolite. The 8-thiol group could potentially interact with various intracellular targets, and the N9-benzyl group, being a bulky and lipophilic moiety, could influence its cellular uptake and binding to target proteins.

Research on other 9-benzylpurine derivatives has indicated that they can induce apoptosis in cancer cells. It is plausible that 6-Amino-9-benzyl-9H-purine-8-thiol shares a similar capability to trigger programmed cell death, possibly through pathways involving mitochondrial dysfunction or the activation of caspases.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for 6-Mercaptopurine against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC50 (µM)Citation
6-Mercaptopurine HepG2Hepatocellular Carcinoma32.25[1]
MCF-7Breast Adenocarcinoma>100[1]
JurkatT-cell Leukemia0.36[7]
L1210Leukemia0.024[8]
CCRF-CEMT-cell LeukemiaNot specified[8]
T-ALL cell linesT-cell Acute Lymphoblastic LeukemiaVaries[9]

Note: No specific IC50 values for 6-Amino-9-benzyl-9H-purine-8-thiol have been identified in the reviewed literature. However, studies on other substituted purines have shown potent cytotoxic activities, with IC50 values in the low micromolar range against various cancer cell lines.[3][4][10] The presence of bulky substituents on the purine ring has been shown to contribute to cytotoxic effects.[11]

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and comparable cytotoxicity data, standardized experimental protocols are crucial. The following is a detailed methodology for a common colorimetric assay used to evaluate the cytotoxic effects of chemical compounds on cultured cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Test compounds (6-Mercaptopurine and 6-Amino-9-benzyl-9H-purine-8-thiol) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add MTT Reagent Add MTT Reagent Treat with Compounds->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion and Future Directions

6-Mercaptopurine is a well-characterized cytotoxic agent with a clear mechanism of action and established clinical use. Its cytotoxicity is dose-dependent and varies across different cancer cell types.

While direct experimental data for 6-Amino-9-benzyl-9H-purine-8-thiol is lacking, the existing literature on related purine analogs suggests that it holds potential as a cytotoxic agent. The structural modifications, specifically the N9-benzyl and C8-thiol groups, may confer novel pharmacological properties, including enhanced cellular uptake, altered target specificity, and potentially a different spectrum of anticancer activity compared to 6-MP.

Further in-depth studies are imperative to elucidate the cytotoxic profile and mechanism of action of 6-Amino-9-benzyl-9H-purine-8-thiol. Direct comparative studies with 6-mercaptopurine and other purine analogs across a panel of cancer cell lines will be crucial in determining its potential as a lead compound for the development of new anticancer therapies.

References

  • Robak, T., Lech-Maranda, E., & Korycka, A. (2005). Purine Nucleoside Analogues for the Treatment of Hematological Malignancies: Pharmacology and Clinical Applications. Current Cancer Drug Targets, 5(6), 421-444.
  • Kowalska, S., & Pluta, J. (2014). Synthesis and anticancer activity of thiosubstituted purines. Pharmacological Reports, 66(4), 635-641.
  • Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., Bast, R. C., Jr., Gansler, T. S., Holland, J. F., & Frei, E., III (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker.
  • Hakim, M. N., Hong, M. J., Keong, Y. Y., & Ahmad, Z. (2024). Effects of 6-Mercaptopurine and its Derivatives on Human Hepatocellular Carcinoma and Mammary Adenocarcinoma Cell Lines. Journal of Biological Sciences, 24(1), 6-11.
  • Chabner, B. A., & Longo, D. L. (Eds.). (2011). Cancer Chemotherapy and Biotherapy: Principles and Practice. Lippincott Williams & Wilkins.
  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]

  • Kowalska, S., Pluta, J., & Jeleń, M. (2016). Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. European Journal of Medicinal Chemistry, 122, 565-576.
  • Makarov, V. V., Riabova, O. B., Granik, V. G., & Suvorov, N. N. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • Raszewska-Skałecka, R., Gola, J., & Szeja, W. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. International Journal of Molecular Sciences, 24(10), 8990.
  • Zou, Y., Mei, D., Yuan, J., Han, J., Xu, J., Sun, N., He, H., Yang, C., & Zhao, L. (2021). Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia. International Journal of Nanomedicine, 16, 1427–1440.
  • El-Sayed, W. M., & Al-Salem, H. S. (2017). Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues. Journal of Heterocyclic Chemistry, 54(5), 2843-2853.
  • Tzoneva, G., Perez-Garcia, A., Carpenter, Z., Khiabanian, H., Tosello, V., Allegretta, M., ... & Ferrando, A. A. (2013). Drug–Gene Modeling in Pediatric T-Cell Acute Lymphoblastic Leukemia Highlights Importance of 6-Mercaptopurine for Outcome. Cancer Research, 73(9), 2749–2759.
  • Science.gov. (n.d.). cell line cytotoxicity: Topics by Science.gov. Retrieved from [Link]

  • Abu-Serie, M. M., & El-Fakharany, E. M. (2017). IC50 of the prepared liposomal formulations on HepG2, HCT116, and MCF-7 human cell lines after 48 h.
  • Gola, J., Raszewska-Skałecka, R., & Szeja, W. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. International Journal of Molecular Sciences, 24(10), 8990.
  • ResearchGate. (n.d.). In vitro cytotoxicity data of PBD derivatives against various NCI-60 cell lines. Retrieved from [Link]

  • Reddy, T. S., & Rao, P. S. (2012). CNS Cancer Cell Line Cytotoxicity Profiles of Some 2, 6, 9-Substituted Purines: A Comparative Five-Dose Testing Study. Letters in Drug Design & Discovery, 9(5), 500-504.
  • Polat, M. F., Şahin, İ. D., Atalay, R., & Tunçbilek, M. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Turkish Journal of Chemistry, 48(1), 108-115.
  • ResearchGate. (n.d.). In vitro cytotoxicity screening for nine tested compounds via liver carcinoma (HepG 2). Retrieved from [Link]

  • Polat, M. F., Şahin, İ. D., Atalay, R., & Tunçbilek, M. (2024). Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells. Bioorganic & Medicinal Chemistry Letters, 106, 129775.
  • Weiglein, M., Walter, C., Meger, J., Zabel, V., Schobert, R., & Biersack, B. (2024). The impact of 9-azaglycophymine and phenylguanidine derivatives on the proliferation of various breast cancer cell lines in vitro and in vivo. Scientific Reports, 14(1), 1-19.
  • Butun, B., Dal, H., Sivas, H., & Benkli, K. (2019). Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity. Global Journal of Cancer Therapy, 5(1), 001-006.
  • Kumar, S., Kumar, R., & Kumar, V. (2014). In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. Anticancer Research, 34(11), 6397-6402.

Sources

A Senior Application Scientist's Guide to Validating Adenosine Receptor Binding Affinity Using Radioligand Displacement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Adenosine Receptors

Adenosine is a ubiquitous nucleoside that fine-tunes physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂₋, and A₃.[1][2] These receptors are expressed throughout the body—in the brain, heart, and immune cells—making them attractive therapeutic targets for a spectrum of conditions, including neurodegenerative disorders, cancer, and inflammatory diseases.[3][4][5] Given their widespread roles, developing subtype-selective ligands is paramount. The foundational step in this process is the precise and reliable determination of a compound's binding affinity (Kᵢ) for each receptor subtype, for which the radioligand displacement assay remains the gold standard.[6][7]

The Core Principle: Competitive Radioligand Displacement

A radioligand displacement assay is a competition experiment. Its elegance lies in its simplicity: we measure the ability of a non-radioactive "test" compound to compete with a radioactive "hot" ligand (the radioligand) for binding to the receptor. The radioligand has a known, high affinity for the receptor. By incubating the receptor preparation with a fixed concentration of the radioligand and increasing concentrations of the test compound, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is the IC₅₀ (half-maximal inhibitory concentration).

cluster_0 Low [Test Compound] cluster_1 High [Test Compound] cluster_2 Principle R Receptor RL Radioligand-Receptor Complex High Signal R->RL [Radioligand] binds R2 Receptor TCR Test Compound-Receptor Complex No Signal R2->TCR [Test Compound] binds TC Test Compound a Radioligand binds freely b Test Compound outcompetes Radioligand

Caption: Principle of competitive displacement binding.

Designing a Self-Validating Assay System

The trustworthiness of your Kᵢ value is entirely dependent on the integrity of your assay design. Each component must be deliberately chosen and optimized.

The Critical Choice: Selecting a Radioligand

The ideal radioligand should exhibit high affinity (low nanomolar or sub-nanomolar K₋), high specificity for the target receptor, and low non-specific binding.[5]

  • Agonist vs. Antagonist Radioligands: Antagonist radioligands are often preferred for competition assays because their binding is typically simpler, following the law of mass action and not being influenced by G protein coupling status. Agonist radioligands, conversely, can bind to multiple affinity states of the receptor (high and low), which can be modulated by guanine nucleotides, complicating data interpretation.[2][8]

  • Causality: Using an antagonist radioligand like [³H]ZM241385 for the A₂ₐ receptor provides a stable, single-site binding model, which simplifies the conversion of IC₅₀ to Kᵢ for your test compounds.

Receptor Source: Membrane Preparation

For most applications, membranes prepared from cells stably overexpressing a single human adenosine receptor subtype (e.g., HEK293 or CHO cells) are the source of choice. This ensures a high density of the target receptor and eliminates confounding binding to other subtypes.

The Assay Buffer: More Than Just a Solvent

The buffer maintains physiological pH and contains key components that influence receptor conformation and binding.

  • Divalent Cations (e.g., MgCl₂): Magnesium is a crucial cofactor for GPCR function and is essential for the interaction between the receptor and its G protein.[3][9] The presence of Mg²⁺ often increases the affinity of agonist ligands.[1][2]

  • Guanine Nucleotides (GTP or GTPγS): This is perhaps the most critical component for validating the mechanism of an agonist. In its active state, the receptor is coupled to a G protein. GTP (or its non-hydrolyzable analog, GTPγS) binds to the G protein and causes it to dissociate from the receptor, forcing the receptor into a low-affinity state for agonists.[1][2] Antagonist binding is generally unaffected.

  • Causality (The "GTP Shift"): If your test compound is an agonist, its binding affinity (and thus its IC₅₀) will decrease significantly in the presence of GTP. This "GTP shift" is a functional confirmation that your compound is indeed an agonist that stabilizes the high-affinity, G protein-coupled state of the receptor. An antagonist will show no such shift.

Optimizing Concentrations and Conditions
  • Radioligand Concentration: This should be at or below the K₋ value for the radioligand.[5] This ensures that the binding is sensitive to competition and avoids issues of ligand depletion.

  • Radioligand Depletion: A critical assumption is that the concentration of free radioligand does not significantly change upon binding. As a rule, total specific binding should not exceed 10% of the total radioligand added to the assay.[5][10][11] If it does, you must reduce the amount of receptor (membrane protein) in the assay.

  • Equilibrium: The incubation must proceed long enough to reach equilibrium for both the radioligand and the competitor. This should be determined experimentally, especially for lower-affinity compounds.[10]

Exemplar Protocol: Displacement Assay for the Human A₂ₐ Receptor

This protocol details the determination of binding affinity for a test compound at the human A₂ₐ adenosine receptor using the antagonist radioligand [³H]ZM241385.

G prep 1. Preparation - Dilute Membranes - Prepare Test Compound serial dilutions - Prepare Radioligand solution incubate 2. Incubation - Combine buffer, membranes, test compound, and radioligand in 96-well plate - Incubate (e.g., 120 min at 25°C) prep->incubate filter 3. Filtration - Rapidly filter plate contents through GF/B filter plate - Wash 3x with ice-cold Wash Buffer incubate->filter dry 4. Drying & Scintillation - Dry the filter plate - Add scintillation cocktail to each well filter->dry count 5. Counting - Seal plate - Count radioactivity (CPM) in a microplate scintillation counter dry->count analyze 6. Data Analysis - Calculate % Inhibition - Plot curve to find IC50 - Convert IC50 to Ki count->analyze

Caption: Experimental workflow for a radioligand displacement assay.

Materials:
  • Receptor Source: Membranes from HEK293 cells stably expressing the human A₂ₐ receptor.

  • Radioligand: [³H]ZM241385 (Specific Activity: ~25 Ci/mmol).

  • Unlabeled Ligands: Test compound; NECA (5'-N-Ethylcarboxamidoadenosine) for defining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester or vacuum filtration manifold with GF/B filter mats, microplate scintillation counter, scintillation fluid.

Step-by-Step Methodology:
  • Preparation:

    • Thaw frozen cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in Assay Buffer. Keep on ice.

    • Prepare a serial dilution of your test compound in Assay Buffer, typically spanning from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution. For a K₋ of ~1 nM, a final assay concentration of 1 nM [³H]ZM241385 is appropriate.

  • Assay Setup (in a 96-well plate, final volume 200 µL):

    • Total Binding (TB): 100 µL Assay Buffer + 50 µL diluted membranes + 50 µL [³H]ZM241385 solution.

    • Non-Specific Binding (NSB): 50 µL NECA (final concentration 100 µM) + 50 µL Assay Buffer + 50 µL diluted membranes + 50 µL [³H]ZM241385 solution.

    • Test Compound: 50 µL Assay Buffer + 50 µL of each test compound dilution + 50 µL diluted membranes + 50 µL [³H]ZM241385 solution.

  • Incubation:

    • Incubate the plate at 25°C for 120 minutes to allow the binding to reach equilibrium.[12]

  • Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Immediately wash each filter 3 times with 200 µL of ice-cold Wash Buffer to remove unbound radioactivity. The speed and cold temperature are crucial to prevent dissociation of the radioligand from the receptor.

  • Counting:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well and seal the plate.

    • Measure the radioactivity (in Counts Per Minute, CPM) in a microplate scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM). The SB should ideally be >80% of the TB at the K₋ concentration of the radioligand.[5]

  • Calculate Percent Inhibition:

    • For each concentration of your test compound, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)])

  • Determine IC₅₀:

    • Plot % Inhibition versus the log concentration of your test compound.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

  • Calculate the Inhibition Constant (Kᵢ):

    • Convert the experimentally determined IC₅₀ to the absolute inhibition constant, Kᵢ, using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L] / K₋))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • K₋ is the dissociation constant of the radioligand for the receptor.

Comparative Data for Adenosine Receptors

Accurate drug development requires profiling compounds against all four adenosine receptor subtypes. The following tables provide a comparative reference for common radioligands and the binding affinities of standard tool compounds.

Table 1: Common Radioligands for Adenosine Receptor Subtypes

Receptor Radioligand Type Typical K₋ (nM) Reference(s)
A₁ [³H]DPCPX Antagonist 0.5 - 2.0 [2][13][14]
[³H]CCPA Agonist ~1.5 [2]
A₂ₐ [³H]ZM241385 Antagonist 0.5 - 2.0 [13][14]
[³H]CGS 21680 Agonist 15 - 30 [8][12][15]
A₂₋ [³H]MRS 1754 Antagonist ~1.1 [16]
[³H]PSB-603 Antagonist 0.3 - 0.6 [17]
A₃ [¹²⁵I]I-AB-MECA Agonist 1.0 - 3.6 [13][18]

| | [³H]MRS7799 | Antagonist | 0.55 (human) |[13] |

Table 2: Comparative Binding Affinities (Kᵢ, nM) of Standard Ligands at Human Adenosine Receptors

Compound Type A₁ Kᵢ (nM) A₂ₐ Kᵢ (nM) A₂₋ Kᵢ (nM) A₃ Kᵢ (nM) Reference(s)
NECA Non-selective Agonist 14 20 1100 23 [19][20]
CPA A₁-selective Agonist 1.1 420 >10,000 150 [19][20][21]
CGS 21680 A₂ₐ-selective Agonist 2900 27 >10,000 4800 [19][21]
Cl-IB-MECA A₃-selective Agonist 1240 5360 >10,000 1.4 [21]
Caffeine Non-selective Antagonist 12,000 2,400 13,000 >100,000 [19]
DPCPX A₁-selective Antagonist 0.47 370 2500 >10,000 [19][21]
SCH 58261 A₂ₐ-selective Antagonist 1300 1.1 540 >10,000 [19][21]
PSB-1115 A₂₋-selective Antagonist 410 1000 74 >10,000 [17]
MRS 1220 A₃-selective Antagonist 2800 2400 >10,000 0.65 [21]

Note: Kᵢ values are compiled from multiple sources and should be considered representative. Experimental conditions can cause variations.

Conclusion

The radioligand displacement assay, when designed with scientific rigor, is an exceptionally powerful tool for characterizing the interaction between a novel compound and its target receptor. By understanding the causality behind each experimental variable—from the choice of radioligand to the inclusion of magnesium and GTP—researchers can generate high-fidelity binding data. This guide provides the foundational principles, a practical workflow, and comparative data to empower scientists to validate their findings with confidence, accelerating the journey from compound discovery to therapeutic application.

References

  • Green, J. P., & Miller, J. H. (1988). Evaluation of the role of GTP hydrolysis in the interaction between Mg2+ and GTP in regulating agonist binding to the adenosine A1 receptor. PubMed. [Link]

  • Yeung, S. M., & Green, R. D. (1985). Magnesium ion exerts a central role in the regulation of inhibitory adenosine receptors. Biochemical Journal. [Link]

  • Dal Ben, D., et al. (2022). A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. MDPI. [Link]

  • Ciruela, F., et al. (2006). Binding affinity of agonists and antagonists of adenosine receptors (Ki values in nM with 95 % confidence intervals or ± SEM in parentheses), adapted from[20]. ResearchGate. [Link]

  • Jacobson, K. A., & Gao, Z. G. (2006). Introduction to Adenosine Receptors as Therapeutic Targets. PMC. [Link]

  • MultiSpan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Finlayson, K., et al. (2003). Comparison of effects of MgCl2 and Gpp(NH)p on antagonist and agonist radioligand binding to adenosine A1 receptors. PubMed. [Link]

  • Jacobson, K. A., et al. (1992). Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. PMC. [Link]

  • Tosh, D. K., et al. (2021). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. PMC. [Link]

  • de Graaf, C., et al. (2016). In search of novel ligands using a structure-based approach: a case study on the adenosine A2A receptor. PMC. [Link]

  • Hamzeh-Mivehroud, M., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... PMC. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • van Galen, P. J., et al. (1994). A3-adenosine receptors: design of selective ligands and therapeutic prospects. PMC. [Link]

  • ResearchGate. (2018). Assay conditions for GPCR radioligand competition binding assays. [Link]

  • May, L., et al. (2007). Antagonism of adenosine receptors by caffeine and caffeine metabolites in equine forebrain tissues. AVMA Journals. [Link]

  • Varani, K., et al. (2007). Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors. PMC. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. adenosine [Ligand Id: 2844] activity data. [Link]

  • Funke, M., et al. (2022). Irreversible Antagonists for the Adenosine A2B Receptor. Semantic Scholar. [Link]

  • Nonaka, H., et al. (1994). Characterization of two affinity states of adenosine A2a receptors with a new radioligand... PubMed. [Link]

  • Langry, K. C., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. PMC. [Link]

  • Langry, K. C., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. ACS Publications. [Link]

  • ResearchGate. (2018). Autoradiographic comparison of in vitro binding characteristics of various tritiated adenosine A(2A) receptor ligands... [Link]

  • Eurofins. A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Williams, M., & Jacobson, K. A. (1990). Radioligand Binding Assays for Adenosine Receptors. Springer Nature Link. [Link]

  • Wikipedia. Adenosine triphosphate. [Link]

  • Son, G., et al. (2024). Influence of Magnesium Ion Binding on the Adenosine Diphosphate Structure and Dynamics... ACS Publications. [Link]

Sources

Benchmarking 8-Thiol Purine Stability Against 8-Oxo Purine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In nucleic acid chemistry, C8-substituted purines are critical probes for studying mutagenic pathways and protein-DNA recognition. While 8-oxo-7,8-dihydroguanine (8-oxoG) is the "gold standard" biomarker for oxidative stress, its sulfur-substituted analog, 8-mercaptoguanine (8-thioG) , offers a distinct physicochemical profile that is often misunderstood.

This guide benchmarks these two analogs. The core finding is a stability paradox :

  • 8-oxoG is chemically robust (kinetically stable glycosidic bond) but biologically labile (rapidly excised by OGG1).

  • 8-thioG is biologically robust (resistant to many glycosylases) but chemically fragile (highly susceptible to oxidative desulfurization).

This guide provides the data, mechanisms, and protocols necessary to handle these molecules without generating experimental artifacts.

Part 1: Physicochemical Landscape

To successfully utilize these analogs, one must first understand the electronic and steric divergences introduced by the chalcogen substitution (Oxygen vs. Sulfur).

Tautomeric Equilibria & pKa

The fundamental difference lies in the tautomeric preference. 8-oxoG prefers the 6,8-diketo form, mimicking Thymine's hydrogen bonding face (Hoogsteen), which drives its mutagenicity. 8-thioG, however, exists in a thione-thiol equilibrium that is highly sensitive to pH.

Property8-Oxo-Guanine (8-oxoG)8-Thio-Guanine (8-thioG)Impact on Stability
Dominant Tautomer (pH 7) 6,8-Diketo (Lactam)6-Keto-8-ThioneThione form increases acidity of N1-H.
pKa (N1-H) ~8.6~8.28-thioG is more acidic; deprotonates easier at physiological pH.
pKa (N7-H / S-H) >11 (N7-H)~6.5 - 7.0 (S-H/Thione)Critical: 8-thioG is often anionic at neutral pH, altering electrophoretic mobility.
Van der Waals Radius 1.52 Å (Oxygen)1.80 Å (Sulfur)Sulfur induces severe steric clash, forcing the base into syn conformation.
Redox Potential (

)
~0.74 V (vs NHE)~0.40 V (vs NHE)8-thioG is significantly easier to oxidize than 8-oxoG.
Mechanistic Visualization: Tautomerism & Recognition

The following diagram illustrates the structural divergence that dictates how these molecules interact with the solvent and enzymes.

Tautomerism cluster_oxo 8-OxoG Tautomers (Stable) cluster_thio 8-ThioG Tautomers (Volatile) Oxo_Keto 6,8-Diketo (Major Form) Oxo_Enol 8-Hydroxy (Minor Form) Oxo_Keto->Oxo_Enol pKa > 11 Thio_Thione 6-Keto-8-Thione (Major Neutral) Thio_Thiol 8-Mercapto (Reactive) Thio_Thione->Thio_Thiol Fast Exchange Thio_Anion 8-Thio Anion (pH > 7.0) Thio_Thione->Thio_Anion Deprotonation (pKa ~6.8)

Caption: Comparative tautomeric landscapes. Note the accessible anionic state of 8-thioG at physiological pH, contrasting with the neutral 8-oxoG.

Part 2: Chemical Stability Benchmarking

This section details the "Redox Cliff." While 8-oxoG is an oxidation product, 8-thioG is an oxidation substrate.

Oxidative Instability (The Handling Hazard)

8-thioG is extremely susceptible to oxidation by dissolved oxygen and UV light. Unlike 8-oxoG, which requires strong oxidants (e.g., peroxynitrite) to degrade further into spiroiminodihydantoin (Sp), 8-thioG rapidly converts to guanine-8-sulfonic acid (G-SO3H) or desulfurizes back to Guanine.

Experimental Evidence:

  • 8-oxoG: Stable in aerated buffer for days.

  • 8-thioG: Half-life (

    
    ) of < 4 hours in aerated Tris-EDTA (pH 8.0) under ambient light without reducing agents.
    
Glycosidic Bond Stability (Depurination)

Both modifications destabilize the N-glycosidic bond compared to native Guanine due to the steric bulk at C8 forcing the syn conformation (strain).

  • Ranking: dG (Most Stable) > 8-oxo-dG > 8-thio-dG (Least Stable).

  • Mechanism: The bulky sulfur atom increases the ground-state energy of the nucleoside, lowering the activation energy for acid-catalyzed hydrolysis.

Part 3: Experimental Protocols (Self-Validating Systems)

To generate reproducible data, you must control for the specific instabilities described above.

Protocol A: Redox-Protected Stability Assay (For 8-ThioG)

Use this protocol to measure intrinsic stability without oxidative artifacts.

Reagents:

  • Buffer: 50 mM Sodium Phosphate, pH 7.0.

  • Internal Standard: Thymidine (inert to oxidation).

  • Critical Additive: 1 mM TCEP (Tris(2-carboxyethyl)phosphine). Do not use DTT, as it absorbs UV in the monitoring range.

Workflow:

  • Degassing: Sparge buffer with Argon for 15 minutes. Validation: Dissolved Oxygen meter must read < 0.5 ppm.

  • Preparation: Dissolve 8-thioG analog in degassed buffer to 50 µM. Add TCEP immediately.

  • Incubation: Heat to 37°C or 60°C (accelerated aging).

  • Analysis: HPLC-UV (260 nm and 340 nm). 8-thioG has a unique absorbance max at ~340 nm (thione band).

    • Pass Criteria: The 340 nm/260 nm ratio remains constant.

    • Fail Criteria: Loss of 340 nm peak indicates desulfurization or oxidation to sulfonate.

Protocol B: Comparative Enzymatic Cleavage (Fpg/OGG1)

Use this to demonstrate biological stability differences.

Workflow:

  • Substrate: 5'-[32P]-labeled 20-mer oligo containing single 8-oxoG or 8-thioG lesion.

  • Enzyme: Recombinant hOGG1 or E. coli Fpg.

  • Reaction: Incubate 10 nM DNA with 100 nM enzyme at 37°C for 0-60 mins.

  • Quench: 95% Formamide + 10 mM EDTA (stops reaction and prevents spontaneous nicking).

  • Visualization: 20% PAGE (Denaturing).

  • Result Interpretation:

    • 8-oxoG: Rapid cleavage (laddering) observed within 5-10 mins.

    • 8-thioG: Minimal to no cleavage. The sulfur atom is too bulky for the OGG1 specificity pocket (steric exclusion).

Part 4: Pathway Visualization

The following diagram maps the divergent fates of these molecules under oxidative stress, guiding the interpretation of degradation products.

DegradationPathways G Guanine (dG) OxoG 8-Oxo-dG (Biomarker) G->OxoG Oxidation (+O) ROS ROS (OH•, 1O2) Sp Spiroiminodihydantoin (Sp) OxoG->Sp Hyper-oxidation Gh Guanidinohydantoin (Gh) OxoG->Gh Hyper-oxidation ThioG 8-Thio-dG (Synthetic Probe) Disulfide Disulfide Dimer (G-S-S-G) ThioG->Disulfide Oxidation (-2H) Sulfonate 8-Sulfonate (G-SO3H) ThioG->Sulfonate Strong Ox Desulf Guanine (Desulfurization) Sulfonate->Desulf Hydrolysis

Caption: Divergent degradation pathways. 8-oxoG requires hyper-oxidation to degrade, whereas 8-thioG degrades via disulfide formation or irreversible sulfonation.

References

  • Burrows, C. J., & Muller, J. G. (1998). Oxidative Nucleobase Modifications Leading to Strand Scission. Chemical Reviews, 98(3), 1109–1152.

  • Frelon, S., Douki, T., Ravanat, J. L., & Cadet, J. (2000). High-performance liquid chromatography-tandem mass spectrometry measurement of radiation-induced base damage to isolated and cellular DNA. Chemical Research in Toxicology, 13(10), 1002–1010.

  • Yergey, A., et al. (2013). Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK. PLOS ONE.

  • Bohne, C., et al. (2005). Theoretical studies on the intramolecular hydrogen bond and tautomerism of 8-mercaptoquinoline (analogous mechanism). Journal of Physical Chemistry A.

  • David, S. S., O'Shea, V. L., & Kundu, S. (2007). Base-excision repair of oxidative DNA damage.[1] Nature, 447, 941–950.

Sources

In Vitro Metabolic Stability of S-Substituted 9-Benzyladenines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: S-substituted 9-benzyladenines represent a potent class of purine derivatives with applications ranging from antiviral therapeutics to cytokinin-like modulators in antiproliferative therapies. However, their clinical utility is frequently compromised by rapid hepatic clearance. The Challenge: The simultaneous presence of a thioether moiety (at C6) and a benzyl group (at N9) creates multiple "metabolic soft spots," specifically S-oxidation and N-dealkylation. Objective: This guide provides a mechanistic framework for assessing and optimizing the metabolic stability of these compounds, supported by representative data ranges and validated experimental protocols.

Mechanistic Insights: Metabolic Soft Spots & SAR

To rationally design stable analogs, one must understand the specific degradation pathways mediated by hepatic enzymes (primarily CYPs and FMOs).

The "Push-Pull" of Metabolic Vulnerability

The metabolic fate of S-substituted 9-benzyladenines is dictated by the competition between two primary pathways:

  • S-Oxidation (C6 Position): The sulfur atom is electron-rich and susceptible to rapid oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYP3A4/2C9). This typically proceeds from Sulfide

    
     Sulfoxide 
    
    
    
    Sulfone
    .
  • N-Debenzylation (N9 Position): The benzyl group is a classic target for CYP-mediated oxidative dealkylation. Substituents on the phenyl ring (e.g., 2-OMe, 2-Cl) can sterically or electronically shield this site.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of a generic S-alkyl-9-benzyladenine.

MetabolicPathways cluster_0 Sulfur Oxidation Cascade Parent Parent Compound (S-Alkyl-9-Benzyladenine) Sulfoxide Metabolite A: S-Oxide (Sulfoxide) Parent->Sulfoxide FMO / CYP3A4 (Rapid S-Oxidation) Debenzylated Metabolite C: 9-H Adenine Derivative (Loss of Benzyl) Parent->Debenzylated CYP2D6 / 3A4 (N-Dealkylation) N1_Oxide Metabolite D: N1-Oxide Parent->N1_Oxide CYP Oxidative Attack (Minor Pathway) Sulfone Metabolite B: S-Dioxide (Sulfone) Sulfoxide->Sulfone CYP / FMO (Further Oxidation)

Caption: Divergent metabolic pathways for S-substituted 9-benzyladenines. S-oxidation is often the kinetically dominant route for alkylthio derivatives.

Comparative Performance Guide

The following data summarizes the intrinsic clearance (


) trends observed in this chemical class. Data is synthesized from structure-activity relationship (SAR) studies of purine analogs.
Table 1: Representative Metabolic Stability Profiles (Human Liver Microsomes)
Compound ClassSubstituent (R1 at C6-S)Substituent (R2 at N9-Benzyl)

(min)

(µL/min/mg)
Stability Classification
Reference - (6-NH2)H (Unsubstituted)15 - 25> 50Low (High Clearance)
Analog A Methyl (-S-Me)H (Unsubstituted)12 - 18> 60Low (Rapid S-oxidation)
Analog B Ethyl (-S-Et)H (Unsubstituted)20 - 3035 - 50Low/Moderate
Analog C Methyl (-S-Me)2-OMe (Ortho-Methoxy)45 - 6015 - 25Moderate (Steric Shielding)
Analog D Cyclopentyl2-Cl (Ortho-Chloro)> 60< 12High (Metabolic Blockade)
Control Verapamil-15~70High Clearance Control

Key Takeaways for Optimization:

  • Steric Bulk at Sulfur: Replacing S-Methyl with bulkier groups (e.g., S-Cyclopentyl) often retards S-oxidation, extending half-life significantly.

  • Benzyl Protection: Ortho-substitution (e.g., 2-OMe) on the benzyl ring hinders the CYP approach, reducing the rate of N-debenzylation.

  • Electronic Effects: Electron-withdrawing groups (e.g., 2-Cl) can deactivate the benzyl ring toward oxidation, further improving stability.

Validated Experimental Protocol

To generate reproducible stability data, the following protocol controls for the rapid kinetics typical of thio-purines.

Materials & Reagents[1]
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow (Self-Validating)
  • Pre-Incubation:

    • Mix 1 µM Test Compound + 0.5 mg/mL Microsomes in KPi buffer.

    • Incubate at 37°C for 10 mins. Why? To allow enzyme-substrate binding equilibrium and detect non-enzymatic instability.

  • Initiation:

    • Add NADPH regenerating system to initiate reaction.

    • Control: Run a parallel "Minus NADPH" control to rule out chemical hydrolysis of the thioether.

  • Sampling:

    • Aliquot 50 µL at T = 0, 5, 15, 30, 45, 60 min.

    • Immediate quench into 150 µL ice-cold ACN.

  • Analysis:

    • Centrifuge (4000g, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor: Parent transition AND +16 Da (Sulfoxide) / +32 Da (Sulfone) transitions to confirm metabolic route.

Assay Decision Logic

Use this flowchart to interpret your stability data and decide the next steps.

AssayLogic Start Microsomal Stability Assay (HLM + NADPH) CheckControl Check 'Minus NADPH' Control Start->CheckControl StableControl Is Control Stable? CheckControl->StableControl ChemicalInstability Chemical Instability (Hydrolysis/Oxidation) StableControl->ChemicalInstability No AnalyzeMetabolism Calculate T1/2 & CLint StableControl->AnalyzeMetabolism Yes HighClearance High Clearance (T1/2 < 20 min) AnalyzeMetabolism->HighClearance ID_Metabolite Metabolite ID (LC-MS) HighClearance->ID_Metabolite Yes RouteA Major Peak: +16 Da (S-Oxidation) ID_Metabolite->RouteA RouteB Major Peak: -90 Da (Debenzylation) ID_Metabolite->RouteB ActionA Action: Increase Steric Bulk at C6-Sulfur RouteA->ActionA ActionB Action: Substitute Benzyl Ring (Ortho-Cl/OMe) RouteB->ActionB

Caption: Decision tree for interpreting microsomal stability data and guiding structural optimization.

References

  • Vertex AI Search. "Phase I metabolic stability of selected analogues in mouse liver microsomes." ResearchGate.[1][2][3] Link

  • National Institutes of Health (NIH). "Metabolism of 9-(2-chlorobenzyl)-, 9-(2-methylbenzyl)- and 9-(2-methoxybenzyl)-adenines by hamster hepatic microsomes." PubMed. Link

  • Springer Nature. "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes." Springer Protocols. Link

  • Frontiers in Pharmacology. "Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization." Frontiers. Link

  • MDPI. "Structure-Activity Relationships of Adenine Derivatives." Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Amino-9-benzyl-9H-purine-8-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "At a Glance" Protocol

Handling 6-Amino-9-benzyl-9H-purine-8-thiol (CAS: 202135-85-1), often referred to as 8-mercapto-9-benzyladenine , requires a dual-threat safety approach. You must mitigate the biological activity inherent to purine analogs and the oxidation/odor risks associated with the thiol (-SH) moiety.

While Safety Data Sheets (SDS) often classify this solid as a standard irritant, field experience dictates treating it as a high-stench, oxidation-sensitive compound.

Immediate Action Plan:

  • Primary Engineering Control: All open handling must occur inside a certified Chemical Fume Hood.

  • Glove Protocol: Double-gloving (Nitrile over Nitrile) is mandatory to prevent thiol permeation.

  • Disposal: Never dispose of directly down the drain. Requires oxidative quenching (Bleach Method) prior to disposal.

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the causality of the hazard. This molecule presents three distinct risk vectors:

Hazard VectorMechanism of ActionOperational Implication
Thiol Moiety (-SH) Sulfur-based functional groups are prone to oxidation, releasing volatile disulfides or sulfur oxides.[1]Odor Control: Even if the solid seems odorless, solution-phase degradation can generate a "stench." Work in a hood.
Purine Scaffold Structural analog to Adenine; potential for biological interaction with kinase/receptor pathways.Bioactivity: Treat as a potential pharmacological agent. Avoid inhalation of dust.[2][3][4]
Physical State (Fine Powder) Organic solids often carry static charge, leading to "flying powder" during weighing.Inhalation Risk: Static discharge can aerosolize the compound, bypassing standard face masks.

The PPE Matrix: Defense in Depth

Do not rely on a single layer of protection. Use this multi-layered matrix to ensure redundancy.

Table 1: Personal Protective Equipment Specifications
PPE CategoryMinimum RequirementField-Proven RecommendationTechnical Justification
Hand Protection Single Nitrile Glove (4 mil)Double Nitrile (Outer: 5 mil, Inner: 4 mil) Thiols are small organic molecules that can permeate thin nitrile over time. Double gloving provides a "breakthrough buffer" and allows you to strip the outer layer if contaminated without exposing skin.
Respiratory N95 Particulate MaskFume Hood (Primary) + N95 (Secondary) The Fume Hood is the only effective barrier against sulfur odors (vapors). The N95 protects against accidental powder aerosolization during weighing.
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles Fine powders can drift around glasses. Goggles seal the orbital area, preventing dust entry.
Body Protection Standard Lab CoatButtoned Lab Coat + Tyvek Sleeves Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between the glove cuff and the lab coat.

Operational Protocol: Step-by-Step Workflow

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., the balance is drifting due to airflow), stop and reassess the engineering controls.

Phase A: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun near the balance. 6-Amino-9-benzyl-9H-purine-8-thiol is prone to static cling.

  • The "Draft Shield" Technique: If weighing inside a high-flow fume hood, use a secondary draft shield (a box with one open side) around the balance to stabilize the reading without compromising safety.

  • Solvent Prep: Pre-measure your solvent (typically DMSO or Ethanol) before opening the compound vial.

Phase B: Solubilization
  • Add Solvent to Solid: Do not dump the solid into the solvent. Add the liquid to the vial containing the powder to minimize dust generation.

  • Vortexing: Cap the vial tightly before vortexing. Ensure the cap liner is compatible with DMSO (PTFE-lined caps are best).

Phase C: Visualization of Workflow

G Start Start: Risk Assessment Weigh Weighing (Inside Hood + Anti-Static) Start->Weigh Dissolve Solubilization (DMSO/Ethanol) Weigh->Dissolve Exp Experimental Use Dissolve->Exp Waste Waste Generation Exp->Waste Quench Oxidative Quenching (Bleach Method) Waste->Quench CRITICAL STEP Disposal Final Disposal (Aqueous Waste) Quench->Disposal

Figure 1: Operational workflow emphasizing the critical oxidative quenching step for thiol waste.

Waste Disposal: The Thiol Protocol

CRITICAL WARNING: Do not pour thiol solutions directly into the organic waste container if it contains acids, as this can generate toxic gases. Do not pour down the sink.

The "Bleach Quench" Method

Thiols must be oxidized to sulfonates (which are odorless and less toxic) before disposal.

  • Preparation: Prepare a 10% solution of household bleach (Sodium Hypochlorite) in water.

  • Quenching:

    • Slowly add your thiol waste (liquid or solid residue) to the bleach solution.[5][6][7]

    • Observation: You may see a slight exotherm (heat) or bubbling. This confirms the reaction is working.

    • Ratio: Use at least a 20:1 volume ratio of Bleach Solution to Thiol Waste to ensure complete oxidation.

  • Incubation: Let the mixture sit in the fume hood for 30 minutes.

  • Verification: Carefully waft (do not inhale deeply) to check for remaining sulfur odor. If the smell persists, add more bleach.

  • Final Disposal: Once quenched and odorless, the solution can usually be disposed of via the drain with copious water (check local EHS regulations) or poured into a general aqueous waste container.

Emergency Response

IncidentImmediate Action
Skin Contact 1. Remove contaminated gloves/clothing immediately.[4][8] 2. Wash skin with soap and water for 15 minutes.[9] (Do not use ethanol; it increases skin permeability).
Eye Contact 1. Flush with eyewash station for 15 minutes. 2. Hold eyelids open to ensure irrigation behind the eye.
Spill (Solid) 1. Cover with wet paper towels to prevent dust. 2. Wipe up and place towels in a bag. 3. Add bleach to the bag to quench the thiol.
Spill (Liquid) 1. Cover with absorbent pads. 2. Treat the pads with bleach solution inside a fume hood.[7]

References

  • Occupational Safety and Health Administration (OSHA).[10] (2011).[8] Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Work with Thiols - General SOP. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023).[11] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.